4,6-Dimethylpyridine-3-boronic acid
Description
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Properties
IUPAC Name |
(4,6-dimethylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-3-6(2)9-4-7(5)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHAMMYSSVBPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376730 | |
| Record name | 4,6-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-68-1 | |
| Record name | B-(4,6-Dimethyl-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethylpyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,6-Dimethylpyridine-3-boronic acid CAS 913835-67-3 basic information
Topic: 4,6-Dimethylpyridine-3-boronic acid (CAS 913835-67-3) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Optimizing Cross-Coupling for Sterically Demanding Heterocycles
Executive Summary
4,6-Dimethylpyridine-3-boronic acid is a specialized heterocyclic building block used primarily in the synthesis of complex biaryl scaffolds for pharmaceutical candidates.[1] Unlike simple phenylboronic acids, this compound presents a unique dual-challenge: electronic deactivation typical of pyridine rings and steric hindrance imposed by the ortho-methyl group at the C4 position.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis routes, and optimized Suzuki-Miyaura coupling protocols designed to overcome its inherent steric demands.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The presence of the nitrogen atom renders the ring electron-deficient, while the methyl groups at C4 and C6 modulate the lipophilicity and steric environment of the boronic acid moiety.[1][2]
| Property | Data | Notes |
| Chemical Name | 4,6-Dimethylpyridine-3-boronic acid | IUPAC |
| CAS Registry Number | 913835-67-3 | |
| Molecular Formula | C₇H₁₀BNO₂ | |
| Molecular Weight | 150.97 g/mol | |
| Structure | Pyridine ring substituted with -B(OH)₂ at C3, -CH₃ at C4, -CH₃ at C6.[1] | Critical Feature: C4-Methyl is ortho to Boron.[1][2] |
| Physical State | White to off-white powder | Hygroscopic; tends to form boroxine anhydrides.[1][2] |
| Melting Point | >200 °C (Decomp.)[1][2] | High lattice energy typical of boronic acids; often dehydrates before melting.[1][2] |
| Solubility | DMSO, MeOH, DMF | Limited solubility in non-polar solvents (Hexane, Toluene) unless esterified.[1] |
| pKa (Calculated) | ~4.5 (Pyridine N) | The boronic acid group is Lewis acidic; the pyridine N is basic but modulated by ring electronics.[1][2] |
Synthesis & Manufacturing Methodologies
The synthesis of CAS 913835-67-3 requires careful selection of the borylation method to avoid side reactions common to pyridine rings (e.g., nucleophilic attack at C2/C6).[1][2]
Route A: Palladium-Catalyzed Miyaura Borylation (Scalable)
For process-scale applications, the transition-metal catalyzed borylation of 3-bromo-4,6-dimethylpyridine is preferred over cryogenic lithiation due to higher functional group tolerance and safety.[1]
Mechanism: The reaction proceeds via the oxidative addition of the C-Br bond to Pd(0), followed by transmetallation with the diboron species.[1][2] The resulting pinacol ester is then hydrolyzed (using NaIO₄/HCl or mild acidic workup) to yield the free boronic acid.[1][2]
Route B: Cryogenic Lithium-Halogen Exchange (Lab Scale)[1][6]
-
Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃).[1][2]
-
Conditions: THF, -78 °C.
-
Critical Control: The 4,6-dimethyl substitution provides steric protection, reducing the risk of nucleophilic attack by n-BuLi on the pyridine ring (Chichibabin-type side reactions), but strict temperature control is mandatory.[1]
Synthesis Workflow Visualization
The following diagram illustrates the critical decision pathways in synthesizing this compound.
Figure 1: Comparative synthesis routes. Route A is recommended for scale-up to minimize cryogenic requirements.[1]
Stability & Handling: The Protodeboronation Challenge
Pyridyl boronic acids are notoriously unstable due to protodeboronation , where the C-B bond is cleaved by water/protons, replacing the boronic acid with a hydrogen atom.[1]
Mechanism of Instability
In basic aqueous media (typical Suzuki conditions), the boronic acid forms a boronate anion.[1][2] For 2- and 4-pyridyl boronic acids, the electron-withdrawing nitrogen facilitates a mechanism similar to decarboxylation.[1]
-
Advantage of CAS 913835-67-3: Being a 3-pyridyl derivative, it is electronically more stable than 2- or 4-isomers.[1]
-
Steric Effect: The 4-methyl group provides steric bulk around the C-B bond.[1][2] While this slows down coupling (see Section 5), it paradoxically increases shelf-stability by hindering the approach of water molecules or hydrolytic enzymes.[1][2]
Storage Protocol[1][6]
-
Dehydration Risk: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1][2] This is reversible.
-
Recommendation: Store at 2–8 °C under inert atmosphere (Argon).
-
-
Stoichiometry Adjustment: When using aged batches, assume a variable percentage of boroxine anhydride. It is often beneficial to add a slight excess (1.2–1.5 equiv) in reactions to account for effective molecular weight differences.[1][2]
Application: Optimized Suzuki-Miyaura Coupling
The primary application of CAS 913835-67-3 is in the synthesis of biaryl drug candidates.[1][2] The ortho-methyl group (C4) creates significant steric hindrance, making standard conditions (e.g., Pd(PPh₃)₄) sluggish or ineffective.[1][2]
The "Steric Hurdle" in Catalysis
In the Suzuki cycle, the Transmetallation step is the rate-determining step (RDS) for sterically hindered substrates.[1][2] The bulky 4-methyl group obstructs the approach of the boronate species to the Palladium(II) center.[1][2]
Recommended Protocol (High-Efficiency)
To overcome the steric barrier, use electron-rich, bulky phosphine ligands (Buchwald Ligands) that facilitate oxidative addition and create an active catalyst geometry.[1][2]
-
Catalyst System: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (1:2 ratio).[1][2]
-
Why: SPhos is exceptionally good at coupling ortho-substituted boronic acids.[1]
-
-
Solvent: Toluene/Water (10:[1][2]1) or 1,4-Dioxane/Water (4:1).[1][2]
-
Temperature: 100 °C.
Step-by-Step Procedure
-
Charge: In a reaction vial, combine aryl halide (1.0 equiv), 4,6-dimethylpyridine-3-boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).
-
Inert: Seal and purge with Argon for 5 minutes.
-
Solvent: Add degassed 1,4-dioxane and aqueous K₃PO₄ (3.0 equiv).
-
Heat: Stir vigorously at 100 °C for 4–12 hours. Monitor by LC-MS.[1][3][2]
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][2][4]
-
Purification: The product will be basic. Use silica gel chromatography with a gradient of DCM/MeOH (or EtOAc/Hexane with 1% Et₃N to prevent streaking).[1][2]
Catalytic Cycle Visualization
The diagram below highlights the specific bottleneck caused by the 4-methyl group.[1][2]
Figure 2: The Suzuki-Miyaura cycle. The red node indicates the Transmetallation step, which is kinetically impeded by the C4-methyl group, necessitating the use of SPhos/XPhos ligands.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1][2]
-
Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1][2] Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1][2]
-
Cox, P. A., et al. (2016).[1][2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[1] Link[1][2]
-
Google Patents. (2020).[1][2] Benzothiazol compounds and methods using the same for treating neurodegenerative disorders (US10669246B2).[1][2] Mentions usage of 4,6-dimethylpyridin-3-yl moieties.[1][5][6][7][8][9] Link
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Molecular weight and formula of (4,6-dimethylpyridin-3-yl)boronic acid
[1][2]
Executive Summary
(4,6-Dimethylpyridin-3-yl)boronic acid is a specialized heterocyclic organoboron reagent widely utilized in the synthesis of complex pharmaceutical agents.[1] As a functionalized pyridine derivative, it serves as a critical "C-ring" building block in the construction of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Its structural motif—a pyridine core substituted with methyl groups at the 4 and 6 positions and a boronic acid moiety at the 3 position—imparts specific steric and electronic properties valuable for modulating the lipophilicity and metabolic stability of drug candidates, particularly in kinase inhibitor and anti-infective research (e.g., Bedaquiline analogues).[1]
This guide provides a definitive technical profile of the compound, including verified physicochemical data, synthesis protocols, and handling requirements to ensure experimental reproducibility.[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6]
The following data represents the verified chemical identity for (4,6-dimethylpyridin-3-yl)boronic acid. Researchers should note the distinction between this isomer and its congeners (e.g., 2,6-dimethyl or 5,6-dimethyl variants) to avoid regiochemical errors during synthesis.[1]
Table 1: Core Chemical Specifications
| Property | Specification |
| Compound Name | (4,6-Dimethylpyridin-3-yl)boronic acid |
| IUPAC Name | (4,6-dimethylpyridin-3-yl)boronic acid |
| CAS Number | 1001907-68-1 |
| Molecular Formula | C₇H₁₀BNO₂ |
| Molecular Weight | 150.97 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in MeOH, DMSO, DMF; slightly soluble in water (pH dependent) |
| pKa (Calculated) | ~8.5 (Boronic acid group); ~5.5 (Pyridine nitrogen) |
| Storage Conditions | -20°C, under inert atmosphere (Ar/N₂), desiccated |
Structural Analysis
The molecule consists of a pyridine ring with a boronic acid group at the C3 position. The methyl groups at C4 and C6 provide steric bulk that can influence the torsional angle of resulting biaryl systems, potentially locking active conformations in protein-ligand interactions.
Synthetic Pathways & Manufacturing[1]
The synthesis of (4,6-dimethylpyridin-3-yl)boronic acid typically proceeds via two primary routes: Lithium-Halogen Exchange (kinetic control) or Palladium-Catalyzed Borylation (thermodynamic control).[1]
Route A: Lithium-Halogen Exchange (Cryogenic)
This is the preferred method for laboratory-scale synthesis due to its directness, though it requires strict anhydrous conditions.[1]
Mechanism:
-
Lithiation: Treatment with n-Butyllithium (n-BuLi) at -78°C generates the 3-lithio species.[1] The methyl groups at 4 and 6 do not interfere with lithiation at the 3-position due to the directing effect of the bromine and the inherent nucleophilicity of the C3 carbon.[1]
-
Quench: Electrophilic trapping with Triisopropyl borate (B(OiPr)₃).[1]
-
Hydrolysis: Acidic workup releases the free boronic acid.
Route B: Miyaura Borylation (Catalytic)
For larger scales where cryogenic handling is impractical, a Pd-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂) is used to generate the pinacol ester, which is subsequently hydrolyzed or used directly.[1]
Diagram 1: Synthesis Workflow
Caption: Kinetic synthesis pathway via cryogenic lithium-halogen exchange.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
The primary utility of this reagent is in cross-coupling reactions. Below is a standardized protocol optimized to minimize protodeboronation , a common side reaction for pyridyl boronic acids where the C-B bond cleaves before coupling occurs.
Materials
-
Boronic Acid: (4,6-Dimethylpyridin-3-yl)boronic acid (1.2 equiv)[1][5][6]
-
Electrophile: Aryl bromide or chloride (1.0 equiv)[1]
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for sterically hindered substrates)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology
-
Inert Setup: Charge a microwave vial or round-bottom flask with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).[1]
-
Solvent Addition: Add degassed 1,4-Dioxane/Water mixture. The presence of water is crucial for the transmetalation step.
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically DCM/MeOH gradients for pyridine products).[1]
Diagram 2: Catalytic Cycle & Mechanism
Caption: The Pd(0)/Pd(II) catalytic cycle governing the cross-coupling of the boronic acid.
Handling, Stability & Analytics
Stability Profile
-
Protodeboronation: Pyridyl boronic acids are prone to C-B bond hydrolysis, particularly at elevated temperatures or low pH. The 3-position is relatively more stable than the 2-position, but the electron-rich nature of the 4,6-dimethyl substituents can accelerate hydrolytic instability in acidic media.[1]
-
Anhydride Formation: Upon storage, boronic acids reversibly dehydrate to form cyclic trimers (boroxines).[1] This does not affect reactivity but alters the apparent molecular weight during stoichiometry calculations. Recommendation: Assume 100% boronic acid for calculations but verify by NMR if precise stoichiometry is critical.
Analytical Characterization (¹H NMR)
Expected shifts in DMSO-d₆:
References
-
Matrix Fine Chemicals. (2024).[1] (4,6-DIMETHYLPYRIDIN-3-YL)BORONIC ACID Product Specification. Retrieved from [1]
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[1]
-
Li, W., et al. (2005).[1] "Synthesis of 3-Pyridylboronic Acid and Its Pinacol Ester". Organic Syntheses, 81, 89. Link
-
Tyrrell, E., & Brookes, P. (2003).[1] "The Synthesis and Applications of Heterocyclic Boronic Acids". Synthesis, 2003(4), 469-483.[1]
-
BLD Pharm. (2024).[1][5] Product Data: (4,6-Dimethylpyridin-3-yl)boronic acid.[1][7][5][6][8][9][10] Retrieved from [1]
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- 3. CN103930423A - å¡åå¹¶å¹åè¡çç© - Google Patents [patents.google.com]
- 4. KR101943680B1 - í¼ë¼ì¡¸ë¡í´ë린 ì ëì²´ - Google Patents [patents.google.com]
- 5. (2,6-Dimethylpyridin-3-yl)boronic acid hydrochloride|BLD Pharm [bldpharm.com]
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Advanced Heterocyclic Architectures in Medicinal Chemistry: From 3D Scaffolds to Late-Stage Functionalization
Executive Summary
The era of "flatland" medicinal chemistry—dominated by planar aromatic rings—is rapidly yielding to a three-dimensional (3D) paradigm. High Fsp³ fraction (the ratio of sp³-hybridized carbons to total carbon count) is now a validated predictor of clinical success, correlating with improved solubility, reduced promiscuity, and superior metabolic stability. This guide explores the strategic integration of advanced heterocyclic building blocks—specifically saturated bioisosteres (oxetanes, azetidines) and spirocyclic scaffolds—and details the "late-stage functionalization" (LSF) methodologies required to synthesize them efficiently.
Part 1: Strategic Selection of Heterocycles
The Shift from Planarity to Dimensionality
Traditional drug discovery often relied on planar heteroaromatics (pyridines, thiophenes) which, while easy to synthesize via Suzuki-Miyaura couplings, often suffer from poor aqueous solubility and "brick-dust" crystal packing. The modern medicinal chemist must pivot toward scaffolds that introduce vectors of dimensionality without inflating lipophilicity (LogP).
Comparative Analysis of Core Scaffolds
The following table contrasts traditional aromatic blocks with emerging saturated heterocycles.
| Scaffold Class | Representative Structure | Key Physicochemical Advantage | Metabolic Liability | Strategic Utility |
| Planar Aromatic | Pyridine / Pyrimidine | π-π stacking interactions | CYP450 oxidation (N-oxide formation) | Kinase hinge binding; H-bond acceptor. |
| Saturated Ether | Oxetane | High polarity, low LogP | Generally robust; ring opening is rare under phys. conditions | Gem-dimethyl bioisostere ; reduces lipophilicity while maintaining volume.[1] |
| Strained Amine | Azetidine | Rigid vector control | Stable to oxidative metabolism compared to pyrrolidines | Morpholine/Piperidine bioisostere ; lowers pKa, improves permeability. |
| 3D Fusion | Spiro[3.3]heptane | High Fsp³, globular shape | High metabolic stability | Novel IP space; disruption of crystal packing to improve solubility. |
Decision Logic for Scaffold Selection
The following logic flow illustrates the selection process for replacing a liability-prone phenyl ring with an advanced heterocycle.
Figure 1: Decision tree for bioisosteric replacement of phenyl rings using advanced heterocyclic scaffolds.
Part 2: Emerging Classes & Case Studies
Oxetanes and Azetidines: The "Gem-Dimethyl" Surrogates
Oxetanes are not merely cyclic ethers; they are potent tools for modulating physicochemical properties.[2]
-
Mechanism: The oxetane oxygen lone pairs are exposed due to ring strain, making them significant hydrogen bond acceptors.
-
Bioisosterism: An oxetane ring is sterically equivalent to a gem-dimethyl group but is much more polar. Replacing a gem-dimethyl with an oxetane typically lowers LogP by ~1.0 unit while blocking metabolic hot spots.
-
Case Study: Lanraplenib (Syk inhibitor). The introduction of an oxetane-piperazine motif replaced a morpholine, reducing planarity and improving the metabolic profile.[3]
Spirocyclic Scaffolds: The Revumenib Success Story
Spirocycles force substituents into orthogonal vectors, creating rigid 3D structures that fit unique binding pockets.
-
Drug: Revumenib (SNDX-5613), approved in late 2024 for KMT2A-rearranged acute leukemia.
-
Structural Key: It features a 2,7-diazaspiro[3.5]nonane core.[4]
-
Function: This spiro scaffold serves as a critical linker that positions the molecule to interact with the menin-MLL interface.[4] The rigidity of the spirocycle prevents the "entropic penalty" often paid by flexible linkers upon binding, while its sp³ character ensures high solubility in oral formulations.
Part 3: Synthetic Methodologies (The "How-To")
Synthesizing these complex heterocycles, especially when decorating them late in a synthetic sequence, requires robust methodologies. The Minisci Reaction has emerged as the gold standard for Late-Stage Functionalization (LSF) of electron-deficient heterocycles.
The Modern Minisci Reaction
Classically, Minisci reactions used silver salts, strong acids, and high heat—conditions incompatible with complex drug intermediates. The modern variant utilizes Photoredox Catalysis , allowing for mild, room-temperature alkylation of heterocycles (pyridines, quinolines, diazines) using simple alkyl halides or carboxylic acids as radical precursors.
Mechanism of Action[5]
-
Radical Generation: A photocatalyst (Ir or Ru based) is excited by blue light and oxidizes an alkyl precursor (e.g., carboxylic acid or alkyl halide) to generate a nucleophilic carbon-centered radical.
-
Addition: The alkyl radical attacks the electron-deficient heterocycle (protonated by acid) at the most electrophilic position (typically C2 or C4).
-
Oxidation/Deprotonation: The resulting radical cation is oxidized and deprotonated to restore aromaticity.
Figure 2: Mechanistic pathway of the photoredox-mediated Minisci alkylation.
Part 4: Experimental Protocol
Protocol: Visible-Light Mediated Minisci Alkylation of Heteroarenes
Objective: To install a secondary alkyl group (e.g., isopropyl, cyclobutyl) onto a quinoline or pyridine core using a carboxylic acid precursor. This protocol is self-validating via color change (catalyst activation) and TLC monitoring.
Materials:
-
Substrate: 0.5 mmol Heteroarene (e.g., Quinoline).
-
Radical Precursor: 1.0 mmol Alkyl Carboxylic Acid (e.g., Cyclobutanecarboxylic acid).
-
Catalyst: 1 mol% [Ir(dF(CF3)ppy)2(dtbbpy)]PF6.
-
Oxidant: Ammonium persulfate ((NH4)2S2O8, 1.5 equiv).
-
Solvent: DMSO:H2O (4:1 ratio).
-
Light Source: Blue LED (450 nm, ~30W).
Step-by-Step Methodology:
-
Setup:
-
In an 8 mL clear glass vial equipped with a magnetic stir bar, add the Heteroarene (0.5 mmol), Alkyl Carboxylic Acid (1.0 mmol), and Photocatalyst (1 mol%).
-
Add Ammonium Persulfate (1.5 equiv). Note: Persulfate acts as the terminal oxidant to turn over the catalytic cycle.
-
Add 5.0 mL of DMSO:H2O (4:1). The water cosolvent is critical for solubilizing the oxidant and facilitating proton transfer.
-
-
Degassing (Critical for Trustworthiness):
-
Sparge the solution with Nitrogen or Argon for 10 minutes. Causality: Oxygen can quench the excited state of the photocatalyst and scavenge alkyl radicals, killing the yield.
-
-
Reaction:
-
Seal the vial with a Teflon-lined cap.
-
Place the vial 2-3 cm away from the Blue LED source. Use a fan to keep the reaction at room temperature (prevent thermal degradation).
-
Stir vigorously for 12–24 hours.
-
Visual Check: The reaction mixture often darkens or changes color as the catalytic cycle progresses.
-
-
Work-up:
-
Dilute the mixture with Ethyl Acetate (20 mL) and wash with saturated NaHCO3 (to neutralize acid) and Brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).
-
Validation: Verify product identity via 1H-NMR (look for loss of the specific aromatic proton at the substitution site) and LC-MS.
-
References
-
The Spirocycle Surge in Drug Discovery. Drug Hunter, September 2025.[4] [Link]
-
Chemists synthesize an improved building block for medicines. UBC Science, July 2024.[6] (Regarding Azetidine synthesis advances). [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, April 2023. [Link]
-
Minisci reactions: Versatile CH-functionalizations for medicinal chemists. ResearchGate, August 2025. [Link]
-
Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. Chemical Science, 2018. [Link]
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, December 2024. [Link]
Sources
Thermal stability profiles of substituted pyridine boronic acids
The thermal stability of substituted pyridine boronic acids is a function of two distinct failure modes: protodeboronation (hydrolytic instability) and anhydride formation/oxidation (solid-state thermal stress). While phenylboronic acids are generally robust, pyridine derivatives exhibit a sharp stability cliff depending on the nitrogen position relative to the boron atom.
This guide details the mechanistic origins of these instabilities, provides stability profiles for common substitution patterns, and outlines protocols for handling these capricious reagents.
Part 1: Mechanistic Stability Profiles
The "2-Pyridyl Problem" is the defining challenge in this field. Unlike 3- and 4-pyridyl isomers, which behave similarly to electron-deficient phenyl rings, 2-pyridyl boronic acids possess a unique self-destruct mechanism.
1. The 2-Pyridyl Instability (The Zwitterion Trap)
2-Pyridyl boronic acids are notoriously unstable, often decomposing within minutes in neutral aqueous solution or upon heating. This is not a standard acid/base-catalyzed hydrolysis but a specific unimolecular fragmentation.
-
Mechanism: The basic nitrogen lone pair is in close proximity to the Lewis acidic boron. In neutral media, the molecule adopts a zwitterionic form (NH+ / B-).
-
Consequence: This zwitterion facilitates rapid C-B bond cleavage, releasing the pyridine and boric acid.
-
Thermal Implication: Heating accelerates this conformational lock, rendering free 2-pyridyl boronic acids virtually unusable in standard elevated-temperature Suzuki couplings.
2. 3- and 4-Pyridyl Stability (The Kuivila Pathways)
These isomers are significantly more robust. Their decomposition follows the standard Kuivila mechanisms observed in phenylboronic acids:
-
Acid-Catalyzed: Electrophilic displacement of boron (negligible at pH > 4).
-
Base-Catalyzed: Formation of the boronate anion
, followed by reaction with water.[1] -
Profile: These are generally stable at room temperature and can withstand standard heating (60–80°C) provided the pH is not excessively high (>12) for prolonged periods.
3. Visualization of Decomposition Pathways
Figure 1: Mechanistic divergence between 2-pyridyl and 3-/4-pyridyl boronic acids. The 2-pyridyl isomer undergoes rapid auto-decomposition via a zwitterionic intermediate.[2]
Part 2: Structure-Stability Relationships (SAR)
The following table summarizes the thermal and hydrolytic stability of substituted pyridine boronic acids. Data represents half-lives (
Comparative Stability Data
| Substrate Class | Position of B | Substituents | Stability Rating | Recommended Surrogate | |
| 2-Pyridyl | C2 | None | Critical | ~40 seconds | MIDA Boronate |
| 2-Pyridyl | C2 | 6-OMe | Poor | < 2 mins | MIDA Boronate |
| 2-Pyridyl | C2 | 3-F / 3-Cl | Very Poor | < 30 seconds | Trifluoroborate / MIDA |
| 3-Pyridyl | C3 | None | High | > 1 week | Free Acid OK |
| 3-Pyridyl | C3 | 2-F / 2-Cl | Moderate | ~24 hours | Pinacol Ester |
| 4-Pyridyl | C4 | None | High | > 1 week | Free Acid OK |
| 4-Pyridyl | C4 | 2,6-di-Cl | Moderate | ~12 hours | Pinacol Ester |
Key Insights for Drug Design:
-
The "Ortho" Effect on 3-Pyridyls: Placing a halogen at the 2-position (ortho to the boronic acid at C3) destabilizes the reagent compared to the unsubstituted parent. The electron-withdrawing halogen increases the Lewis acidity of the boron, making it more susceptible to base attack (boronate formation).
-
Electronic Stabilization: Unlike phenyl rings where EDGs (Electron Donating Groups) stabilize the C-B bond against protodeboronation, in 2-pyridyl systems, EDGs (like OMe) do not sufficiently rescue the molecule from the zwitterionic decomposition pathway.
Part 3: Experimental Protocols
Protocol A: Rapid Stability Stress Test (NMR)
Use this protocol to validate the integrity of a new pyridine boronic acid building block before committing to a scale-up.
Reagents:
-
Boronic acid sample (10 mg)
-
Internal standard: 1,3,5-trimethoxybenzene (5 mg)
-
Solvent:
/ -Dioxane (1:1 mixture)
Method:
-
Dissolve the boronic acid and internal standard in the solvent mixture.
-
Acquire a
NMR spectrum at 25°C. -
Heat the NMR tube to 60°C in an oil bath or variable-temperature NMR probe.
-
Acquire spectra at
. -
Analysis: Integrate the diagnostic pyridine ring protons relative to the internal standard. Any decrease >5% indicates significant protodeboronation.
-
Note: For 2-pyridyls, decomposition is often visible immediately as the appearance of unsubstituted pyridine.
-
Protocol B: "Slow Release" Cross-Coupling for Unstable 2-Pyridyls
Since free 2-pyridyl boronic acids are unstable, the use of MIDA boronates with a slow-release protocol is the industry standard.[2]
Mechanism: The MIDA ligand protects the boron. Under aqueous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.
Workflow:
-
Charge: MIDA boronate (1.5 equiv), Aryl Chloride (1.0 equiv),
(1.5 mol%), XPhos (6 mol%), (50 mol%).[3] -
Solvent: DMF / IPA (4:1 ratio). Crucial: Anhydrous conditions are NOT used here; water is needed for hydrolysis, but is often provided by the base or trace moisture in this specific variant, or explicitly added as 5:1 Dioxane/H2O for standard slow release.
-
Correction: For 2-pyridyl MIDA specifically, the Burke group optimized a Cu-promoted anhydrous protocol or a specific aqueous release. The most robust general method for unstable heteroaryls is:
-
Solvent: Dioxane :
(5:1).[3] -
Base:
(3.0 equiv).
-
-
Cycle: Heat to 60°C.
-
Monitoring: Monitor consumption of the Aryl Chloride, not the boronate (which will disappear as it hydrolyzes).
Part 4: Stabilization Strategies & Surrogates
When facing a "Critical" stability rating (e.g., 2-pyridyls), do not attempt to use the free acid. Select a surrogate based on the following decision logic.
Figure 2: Reagent selection decision tree based on structural stability risks.
1. MIDA Boronates (N-Methyliminodiacetic acid)[4][5]
-
Pros: Air stable, crystalline, indefinite shelf life. Solves the 2-pyridyl problem completely via slow release.
-
Cons: Atom economy (high molecular weight), requires hydrolysis step.
2. Trifluoroborates (
)
-
Pros: Generally more stable than free acids.
-
Cons: 2-Pyridyl trifluoroborates can still be difficult to utilize efficiently compared to MIDA variants; solubility can be an issue in organic solvents.
3. Pinacol Esters
-
Pros: Easy to synthesize, lipophilic.
-
Cons: False sense of security. While they appear stable as solids, in the reaction mixture (basic aqueous), they hydrolyze to the free acid. If the free acid is a 2-pyridyl, it will still decompose. Pinacol esters do not protect against the zwitterionic decomposition pathway once hydrolyzed.
References
-
Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[6][7] Link
-
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[6][7] Link
-
Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society.[6][7] Link
-
Dick, G. R., et al. (2016). "General Method for the Suzuki–Miyaura Cross-Coupling of 2-Pyridyl MIDA Boronates." Organic Letters. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link
Sources
Methodological & Application
Protocol & Application Notes for the Suzuki-Miyaura Cross-Coupling of 4,6-Dimethylpyridine-3-boronic acid
An Application Guide for Researchers
This guide provides a detailed framework for the successful Suzuki-Miyaura cross-coupling of 4,6-dimethylpyridine-3-boronic acid with various aryl and heteroaryl halides. As a sterically hindered and electron-deficient substrate, this particular boronic acid presents unique challenges that necessitate careful optimization of reaction parameters. These notes are designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices.
Introduction: The Significance and Challenges of Pyridyl Couplings
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] The resulting biaryl and heterobiaryl structures are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science.[2]
However, the inclusion of nitrogen-containing heterocycles, such as pyridines, introduces specific difficulties. Pyridine boronic acids are often notoriously unstable, prone to rapid protodeboronation, and can act as catalyst poisons by coordinating to the palladium center through the nitrogen lone pair.[2][3][4] Specifically, 4,6-dimethylpyridine-3-boronic acid combines the electronic deficiency of the pyridine ring with steric hindrance from the two methyl groups flanking the boronic acid moiety. Overcoming these obstacles is critical for the effective synthesis of valuable 3-arylpyridine derivatives. This document outlines robust conditions and strategic considerations to achieve high-yield couplings with this challenging substrate.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting and optimization. The reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, base, and solvent directly influences the efficiency of each step.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Parameters for Coupling 4,6-Dimethylpyridine-3-boronic acid
Success with this substrate hinges on the careful selection of four key components: the palladium source and its ligand, the base, the solvent, and the reaction temperature.
For challenging substrates like electron-deficient heteroaryl boronic acids, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) often yield poor results due to slow rates of oxidative addition and reductive elimination.
-
Expert Insight: Bulky, electron-rich monophosphine ligands are the gold standard for this type of transformation.[4][5][6] Ligands such as SPhos, XPhos, and RuPhos (from the Buchwald group) or highly hindered alkylphosphines like tri-tert-butylphosphine (P(tBu)₃) are highly recommended. These ligands stabilize the Pd(0) state, promote the difficult oxidative addition step with less reactive halides (e.g., aryl chlorides), and accelerate the final reductive elimination to release the product and regenerate the active catalyst.[5][6]
-
Palladium Precatalyst: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern precatalysts that generate the active Pd(0) species more cleanly and efficiently are often superior. Buchwald's G3 or G4 precatalysts, which incorporate the desired ligand, are excellent choices.
The base plays a critical role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common and versatile bases. Potassium carbonate (K₂CO₃) is a good starting point. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often providing better results for difficult couplings, albeit at a higher cost.
-
Phosphates (K₃PO₄): Potassium phosphate is a strong base that is particularly effective in anhydrous conditions and for couplings involving sterically hindered substrates.
-
Fluorides (KF, CsF): Fluoride ions can also facilitate the transmetalation step and have proven effective in challenging couplings, especially with pyridyl substrates.[7][8]
-
Organic Bases: Strong organic bases are generally avoided as they can compete with the phosphine ligand for coordination to the palladium center.
The solvent must solubilize all reactants and be stable at the required reaction temperature.
-
Common Solvents: Anhydrous 1,4-dioxane, tetrahydrofuran (THF), or toluene are excellent choices.
-
Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) is very common. The water helps to dissolve the inorganic base and facilitates the formation of the boronate complex.[9]
-
Temperature: Reactions are typically heated to ensure a reasonable reaction rate. Temperatures between 80-110 °C are standard. Microwave heating can also be employed to significantly reduce reaction times.
Recommended Starting Protocols
The following table outlines several robust starting conditions for screening. Researchers should select a starting point based on the reactivity of their aryl halide (I > Br > OTf >> Cl).
| Parameter | Condition A (General Purpose) | Condition B (For Aryl Chlorides) | Condition C (Anhydrous) |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | XPhos Pd G3 (2-4 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (2-4 mol%) | (Included in precatalyst) | P(tBu)₃-HBF₄ (4-5 mol%) |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 1,4-Dioxane (anhydrous) | Toluene (anhydrous) |
| Temperature | 100 °C | 110 °C | 100 °C |
| Notes | A reliable starting point for aryl bromides and iodides. | Higher activity system for less reactive aryl chlorides. | Useful if substrates are sensitive to water. |
Detailed Experimental Protocol (Condition A)
This protocol describes a general procedure for the coupling of an aryl bromide with 4,6-dimethylpyridine-3-boronic acid.
-
Aryl Bromide (Ar-Br)
-
4,6-Dimethylpyridine-3-boronic acid
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
1,4-Dioxane (anhydrous) and Degassed Deionized Water
-
Schlenk flask or microwave vial, magnetic stirrer, condenser
-
Nitrogen or Argon source
| Reagent | M.W. | Equiv. | Amount (mg) | Moles (mmol) |
| Aryl Bromide | - | 1.0 | - | 1.0 |
| 4,6-Dimethylpyridine-3-boronic acid | 150.97 | 1.2 | 181 | 1.2 |
| K₂CO₃ | 138.21 | 2.5 | 346 | 2.5 |
| Pd₂(dba)₃ | 915.72 | 0.015 | 13.7 | 0.015 |
| SPhos | 410.51 | 0.03 | 12.3 | 0.03 |
| 1,4-Dioxane / H₂O (4:1) | - | - | 5.0 mL | - |
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4,6-dimethylpyridine-3-boronic acid (1.2 mmol, 181 mg), and potassium carbonate (2.5 mmol, 346 mg).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[10][11]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and SPhos (0.03 mmol, 12.3 mg).
-
Solvent Addition: Add the solvent mixture (4 mL of 1,4-dioxane and 1 mL of degassed water) via syringe.
-
Degassing (Sparging): Bubble the inert gas through the reaction mixture via a long needle for 10-15 minutes to ensure the solvent is fully deoxygenated.[12]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS to check for consumption of the starting aryl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous cross-coupling: highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Advanced Protocols for C-C Bond Formation with Electron-Deficient Pyridines
Topic: Protocols for C-C Bond Formation with Electron-Deficient Pyridines Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The "Deficient" Paradox
Electron-deficient pyridines (e.g., 2-halopyridines, 4-cyanopyridines, trifluoromethylpyridines) represent a cornerstone of modern pharmacophores yet pose a distinct "reactivity paradox." Their low electron density renders them inert to classical electrophilic aromatic substitution (
This guide details three field-proven protocols designed to overcome these barriers, enabling robust C-C bond formation through Radical C-H Functionalization , Metallaphotoredox Cross-Coupling , and Stabilized Suzuki-Miyaura Coupling .
Strategic Decision Matrix
Use the following logic flow to select the optimal protocol for your substrate.
Figure 1: Strategic selection guide for pyridine functionalization.
Protocol A: Minisci-Type Radical C-H Alkylation
Best For: Late-Stage Functionalization (LSF) of complex pyridine cores; adding alkyl groups (Me, Et, iPr, cyclobutyl) directly to C2 or C4 positions without pre-functionalization.
Mechanistic Insight
This protocol utilizes Zinc Sulfinates (Baran Diversinates™) as radical precursors. The reaction proceeds via the oxidative generation of an alkyl radical, which attacks the protonated (activated) pyridine ring. The use of a biphasic system (DCM/H2O) and TFA is critical: TFA protonates the pyridine, lowering the LUMO and directing the nucleophilic radical to the most electron-deficient positions (C2/C4).
Materials
-
Substrate: Electron-deficient pyridine (1.0 equiv)
-
Reagent: Zinc sulfinate salt (Zn(SO₂R)₂; 2.0–3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv)
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv)
-
Solvent: DCM:Water (2.5:1 ratio) or DMSO (for polar substrates)
Step-by-Step Protocol
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the pyridine substrate (0.5 mmol, 1.0 equiv) and the Zinc sulfinate reagent (1.0 mmol, 2.0 equiv).
-
Solvent Addition: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). The biphasic mixture ensures solubility of both organic substrate and inorganic salts.
-
Activation: Add TFA (0.5 mmol, 38 µL) while stirring. Note: If the substrate contains acid-labile groups, omit TFA, though yield may decrease.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Dropwise add TBHP (70% aq., 1.5 mmol, 3.0 equiv) over 2 minutes.
-
Caution: Exothermic reaction. Vigorous gas evolution (SO₂) will occur.
-
-
Reaction: Remove the ice bath and stir vigorously at room temperature (23 °C) for 4–12 hours.
-
Monitoring: Check LCMS for conversion. If incomplete after 6 hours, add an additional 1.0 equiv of sulfinate and 1.5 equiv of TBHP.
-
-
Workup: Quench by slowly adding sat. aq. NaHCO₃ (5 mL) to neutralize the acid. Extract with DCM (3 x 10 mL). Dry combined organics over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography. Regioisomers (C2 vs C4) are often separable on silica.
Protocol B: Metallaphotoredox Cross-Coupling (sp3-sp2)
Best For: Coupling alkyl halides (sp3) with halopyridines (sp2). This method avoids the use of unstable alkyl-metal reagents (Grignard/Zinc) and tolerates sensitive functional groups.[1]
Mechanistic Insight
This dual-catalytic system merges an Iridium photocatalyst (to generate alkyl radicals from halides) with a Nickel catalyst (to capture the radical and the aryl halide). The 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) ligand is essential to prevent the nickel center from being sequestered by the pyridine substrate.
Figure 2: Mechanistic cycle of Ni/Ir metallaphotoredox coupling.
Materials
-
Electrophile 1: 2-Bromo- or 2-Chloropyridine (1.0 equiv)
-
Electrophile 2: Alkyl Bromide (1.5 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol %)
-
Ni Catalyst: NiCl₂·glyme (5 mol %)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol %)
-
Base: Tris(trimethylsilyl)silane (TTMSS) (1.0 equiv) and Na₂CO₃ (anhydrous)
-
Solvent: DME (Dimethoxyethane) or DMSO (degassed)
Step-by-Step Protocol
-
Catalyst Pre-complexation: In a separate vial, dissolve NiCl₂·glyme (5 mol %) and dtbbpy (5 mol %) in the solvent. Heat gently with a heat gun until a clear green solution forms (approx. 2 mins).
-
Reaction Assembly: In an 8 mL vial, combine:
-
Halopyridine (0.5 mmol)
-
Alkyl Bromide (0.75 mmol)
-
Ir-Photocatalyst (1 mol %, ~5 mg)
-
Anhydrous Na₂CO₃ (2.0 equiv)
-
-
Addition: Add the pre-formed Ni-ligand solution to the reaction vial.
-
Degassing: Sparge the mixture with Nitrogen for 10 minutes. Oxygen is a potent quencher of the excited state.
-
Irradiation: Seal the vial and place it 2–3 cm away from a Blue LED (450 nm, 34W Kessil lamp or equivalent). Fan cooling is required to maintain temp < 35 °C.
-
Time: Irradiate for 16–24 hours.
-
Workup: Dilute with Ethyl Acetate, wash with water/brine. The nickel residue can be removed by washing the organic layer with a 10% solution of ethylenediamine (aq).
Protocol C: Optimized Suzuki-Miyaura for 2-Halopyridines
Best For: Biaryl synthesis involving "unstable" 2-pyridyl boronates or "unreactive" electron-deficient 2-chloropyridines.
The Challenge & Solution
2-Pyridyl boronates are notoriously unstable due to rapid protodeboronation. Conversely, electron-deficient 2-chloropyridines are slow to undergo oxidative addition.
-
Solution 1 (Catalyst): Use XPhos Pd G4 or SPhos Pd G3 . These precatalysts activate rapidly at room temperature and the bulky biarylphosphine ligands facilitate oxidative addition into electron-poor C-Cl bonds.
-
Solution 2 (Boronate): Use MIDA boronates or Potassium Trifluoroborates instead of free boronic acids for slow release/stability.
Materials
-
Electrophile: Electron-deficient 2-chloropyridine (1.0 equiv)
-
Nucleophile: Aryl MIDA boronate (1.5 equiv)[2]
-
Catalyst: XPhos Pd G4 (2–4 mol %)
-
Base: K₃PO₄ (3.0 equiv, 0.5 M aq. solution)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Protocol
-
Vial Prep: Charge a microwave vial or Schlenk tube with the 2-chloropyridine (1.0 mmol), Aryl MIDA boronate (1.5 mmol), and XPhos Pd G4 (0.02 mmol).
-
Solvent/Base: Add THF (4 mL) and 0.5 M aq. K₃PO₄ (2 mL).
-
Note: MIDA boronates hydrolyze slowly under basic aqueous conditions to release the active boronic acid, keeping the concentration low and preventing protodeboronation.
-
-
Degassing: Seal and purge with Argon for 5 minutes.
-
Reaction: Stir at 60 °C for 2–4 hours. (If using standard boronic acids, run at Room Temp to minimize decomposition).
-
Workup: Dilute with EtOAc. Wash with water.
-
Scavenging: To remove residual Pd, stir the organic phase with SiliaMetS® Thiol resin for 30 mins before filtration.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Conversion (Protocol A) | Radical quenching or poor initiation. | Ensure fresh TBHP. Add 10 mol% AgNO₃ as a co-catalyst to facilitate decarboxylation. |
| Regioselectivity Issues (Protocol A) | Insufficient protonation of pyridine. | Increase TFA to 2.0 equiv. Ensure pH < 3. |
| Low Yield (Protocol B) | O₂ quenching or Ni deactivation. | Degas longer (freeze-pump-thaw). Increase Ni loading to 10 mol%. |
| Protodeboronation (Protocol C) | Boronic acid instability.[2] | Switch to MIDA boronate or Trifluoroborate. Lower temperature to 40 °C. |
| Catalyst Poisoning (Protocol C) | Pyridine N-coordination to Pd. | Use higher catalyst loading (5 mol%). Ensure ligand (XPhos) is bulky enough to prevent N-binding. |
References
-
Minisci Reaction (General & Photoredox)
-
Zinc Sulfinate Reagents (Baran Diversinates)
-
Fujiwara, Y.; Dixon, J. A.; O'Hara, F.; Funder, E. D.; Dixon, D. D.; Rodriguez, R. A.; Baxter, R. D.; Herlé, B.; Sach, N.; Collins, M. R.; Ishihara, Y.; Baran, P. S. Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature2012 , 492, 95–99. Link
-
-
Metallaphotoredox (Ni/Ir)
-
Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C. Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp3-Carbons with Aryl Halides. Science2014 , 345, 437–440. Link
-
Tellis, J. C.; Primer, D. N.; Molander, G. A. Single-Electron Transmetalation in Organoboron Cross-Coupling by Photoredox/Nickel Dual Catalysis. Science2014 , 345, 433–436. Link
-
-
Suzuki Coupling of Pyridines
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L.[3][4] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew.[3] Chem. Int. Ed.2006 , 45, 3484.[3] Link
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.[2][5]2009 , 131, 6961. Link
-
Sources
Strategic Utilization of 4,6-Dimethylpyridine-3-boronic Acid in Drug Discovery
Executive Summary
The 4,6-dimethylpyridine-3-boronic acid (CAS: 936330-23-9; also known as 2,4-dimethyl-5-pyridineboronic acid) is a high-value heterocyclic building block used to introduce the 4,6-dimethylpyridine moiety into drug candidates. This scaffold is increasingly favored in medicinal chemistry for its ability to modulate lipophilicity (LogP) , enhance aqueous solubility via pyridine nitrogen protonation, and improve metabolic stability by blocking reactive ring positions.
However, its effective utilization in high-throughput library synthesis is often hampered by two critical factors:
-
Steric Hindrance: The methyl group at the C4 position (ortho to the boronic acid) creates significant steric bulk, impeding transmetallation.
-
Protodeboronation Risks: While more stable than 2-pyridyl isomers, electron-rich pyridine boronic acids remain susceptible to hydrolytic C-B bond cleavage under standard basic coupling conditions.
This guide provides optimized protocols to overcome these barriers, ensuring high-yield incorporation of this scaffold into diversity-oriented libraries.
Chemical Profile & Structural Logic
Structural Analysis
Understanding the numbering is critical, as vendors may use differing conventions.
-
IUPAC Name: (4,6-dimethylpyridin-3-yl)boronic acid.
-
Structural Feature: The boronic acid at C3 is flanked by a methyl group at C4 .
-
Electronic Environment: The two methyl groups are electron-donating, increasing the electron density of the pyridine ring compared to unsubstituted pyridine. This theoretically stabilizes the C-B bond against nucleophilic attack (base-catalyzed protodeboronation) but makes the ring more susceptible to oxidative metabolism at the methyl groups (benzylic oxidation).
Stability Data
Unlike 2-pyridyl boronic acids, which decompose in minutes, 3-pyridyl isomers are generally robust.
-
Solid State: Stable for >12 months at 4°C under inert atmosphere.
-
Solution State (Neutral): Stable in DMSO/MeOH for >48 hours.
-
Solution State (Basic, pH >10): Half-life decreases at elevated temperatures (>80°C) due to protodeboronation.
Application 1: Optimized Suzuki-Miyaura Coupling
The Challenge: The "Ortho Effect"
Standard conditions (e.g., Pd(PPh3)4, Na2CO3) often result in yields <30% for this substrate. The C4-methyl group sterically hinders the approach of the palladium(II)-aryl complex during the transmetallation step. To overcome this, electron-rich, bulky phosphine ligands are required to facilitate oxidative addition and stabilize the active catalytic species.
Protocol A: The "Gold Standard" (Buchwald Conditions)
Recommended for complex, sterically demanding partners or late-stage functionalization.
Reagents:
-
Catalyst: Pd(OAc)2 (2–5 mol%) or Pd2(dba)3.
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos.
-
Ratio: 1:2 (Pd:Ligand).
-
-
Base: K3PO4 (Potassium phosphate tribasic), 2.0–3.0 equiv.
-
Solvent: n-Butanol / Water (5:1) or Toluene / Water (10:1).
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with the aryl halide (1.0 equiv), 4,6-dimethylpyridine-3-boronic acid (1.2–1.5 equiv), Pd(OAc)2 (5 mol%), SPhos (10 mol%), and finely ground K3PO4 (3.0 equiv).
-
Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed n-Butanol/Water (5:1) via syringe to achieve a concentration of 0.1–0.2 M.
-
Reaction: Heat to 100°C for 4–12 hours.
-
Note: The reaction mixture will turn from orange to dark brown/black.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography. (Note: Pyridine derivatives may streak; add 1% Et3N to the eluent).
Protocol B: The "Workhorse" (High-Throughput Compatible)
Recommended for standard library synthesis where cost and operational simplicity are priorities.
Reagents:
-
Catalyst: Pd(dppf)Cl2·DCM complex (5 mol%).
-
Base: Cs2CO3 or K2CO3 (2.0 equiv).
-
Solvent: 1,4-Dioxane / Water (4:1).[1]
Step-by-Step Procedure:
-
Mix: Combine aryl halide (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and catalyst (5 mol%) in a microwave vial.
-
Solvent: Add Dioxane/Water (4:1).
-
Heat: Microwave irradiation at 110°C for 30 minutes OR conventional heating at 90°C for 16 hours.
-
Filter: Filter through a Celite pad to remove Pd black before LCMS analysis.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the optimal coupling strategy based on substrate complexity.
Caption: Decision tree for optimizing Suzuki-Miyaura coupling conditions based on steric demands.
Medicinal Chemistry Applications
Physicochemical Properties
Incorporating the 4,6-dimethylpyridine moiety influences the drug-like properties of a molecule significantly:
| Property | Effect of Scaffold | Mechanism |
| Solubility | Increase | The pyridine nitrogen (pKa ~6.5–7.0) can be protonated at physiological pH or in formulation (salt formation). |
| Lipophilicity | Moderate Increase | The two methyl groups add lipophilicity (+LogP) compared to unsubstituted pyridine, aiding membrane permeability. |
| Metabolism | Mixed | The methyl groups block C4/C6 metabolic attack but introduce potential for benzylic oxidation (CYP450 mediated). |
Library Design Strategy
-
Fragment-Based Drug Discovery (FBDD): This boronic acid is an ideal "fragment grower." It adds a solubilizing handle with defined vectors (methyls) that can probe hydrophobic pockets.
-
Scaffold Hopping: Use this to replace phenyl or unsubstituted pyridine rings to tune pKa and solubility without drastically changing the overall shape.
QC & Troubleshooting
NMR Diagnostics
Verification of the starting material and product is crucial.
-
1H NMR (DMSO-d6):
-
Aromatic H (C2): Singlet, typically deshielded (~8.5–8.8 ppm) due to being between N and B.
-
Aromatic H (C5): Singlet, typically ~7.0–7.5 ppm.
-
Methyl Groups: Two distinct singlets if the environment is asymmetric, or close/overlapping (~2.3–2.5 ppm).
-
Boronic Acid: Broad singlet ~8.0–8.5 ppm (disappears with D2O shake).
-
Common Failure Modes
-
Protodeboronation: Detected by the formation of 2,4-dimethylpyridine (mass = M-Boronic Acid + H).
-
Solution: Lower reaction temperature to 80°C, switch to anhydrous conditions (using CsF in dry Dioxane), or use MIDA boronates.
-
-
Homocoupling: Formation of bi-aryl species.
-
Solution: Degass solvents thoroughly; ensure Boronic Acid is added after the catalyst in some protocols, or use slow addition.
-
References
-
Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
SPhos/XPhos Ligands for Hindered Substrates: Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Protodeboronation of Pyridine Boronic Acids: Cox, P. A., et al. (2016).[2] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
MIDA Boronates Strategy: Gillis, E. P., & Burke, M. D. (2007).[3] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
Sources
Strategies and Protocols for Suzuki-Miyaura Coupling of Sterically Hindered Pyridine Boronic Acids
An Application Guide
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the development of pharmaceuticals and advanced materials. However, its application to sterically hindered substrates, particularly pyridine boronic acids, presents significant challenges. These difficulties stem from the inherent instability of 2-pyridyl boron reagents and severe steric impediment that slows key steps in the catalytic cycle. This guide provides an in-depth analysis of the mechanistic hurdles and offers a detailed strategic framework for overcoming them. We will explore the critical roles of ligand selection, boron reagent stability, and reaction parameter optimization. This document consolidates field-proven insights and detailed experimental protocols to empower researchers in medicinal and process chemistry to successfully synthesize complex biaryl and hetero-biaryl structures.
The Challenge: Steric Hindrance and the "2-Pyridyl Problem"
The synthesis of biaryl compounds containing a pyridine ring is of paramount importance, yet it is often complicated by two primary factors:
-
General Steric Hindrance: The presence of bulky substituents ortho to the coupling sites on either the pyridine boronic acid or its coupling partner can dramatically lower reaction rates and yields. This steric clash directly inhibits the crucial transmetalation and reductive elimination steps of the catalytic cycle.[1]
-
The "2-Pyridyl Problem": Boron reagents substituted at the 2-position of the pyridine ring are notoriously unstable and prone to rapid protodeboronation (cleavage of the C-B bond by a proton source).[2][3] This decomposition pathway competes with the desired cross-coupling, leading to low yields and the formation of undesired byproducts.[4] Furthermore, the nitrogen lone pair of the pyridine can coordinate to the palladium center, potentially inhibiting catalytic activity.[5]
Understanding these challenges is the first step toward designing a successful coupling strategy. A successful reaction design must simultaneously enhance the rate of the productive catalytic cycle while suppressing these degradation pathways.
Mechanistic Insight: Navigating the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] Steric hindrance affects nearly every stage of this process.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X). This step is generally less affected by sterics on the boronic acid partner but can be challenging for ortho-substituted aryl halides.
-
Transmetalation: This is often the rate-limiting step for hindered couplings. The organic group from the boron reagent is transferred to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex. Severe steric crowding makes it difficult for this complex to approach the palladium center and transfer the bulky pyridine group.
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst. For this to occur, the two groups must be positioned cis to each other. Bulky ortho-substituents can create a high energy barrier for this geometry, thus slowing down the final product-forming step.[1]
Core Principles for Successful Coupling
A robust strategy for coupling hindered pyridine boronic acids rests on three pillars: stabilizing the boron reagent, selecting a highly active catalyst system, and meticulously optimizing the reaction conditions.
Pillar 1: Stabilizing the Pyridine Boron Reagent
Given the propensity of 2-pyridyl boronic acids to decompose, protecting the C-B bond is critical. Moving away from the free boronic acid to a more stable derivative is often the most impactful change one can make.[4]
| Boron Reagent Type | Structure Example | Advantages | Disadvantages |
| Boronic Acid | Py-B(OH)₂ | Commercially available, no deprotection needed. | Prone to protodeboronation and trimerization (boroxine formation).[4] |
| Pinacol Ester | Py-B(pin) | Increased stability, good for purification.[7] | Requires hydrolysis to the active boronic acid, which can be slow. |
| Trifluoroborate Salt | Py-BF₃K | Highly stable, crystalline solids, easy to handle.[8] | Often requires specific conditions (e.g., aqueous base) for efficient coupling. |
| MIDA Boronate | Py-B(MIDA) | Exceptionally stable, air- and chromatography-stable. Enables "slow-release" of the boronic acid, minimizing decomposition.[9] | MIDA ligand can be expensive; requires specific basic conditions for hydrolysis. |
Expert Recommendation: For particularly challenging 2-pyridyl couplings, MIDA boronates are the superior choice. Their slow-release mechanism maintains a very low concentration of the unstable free boronic acid at any given time, strongly favoring cross-coupling over decomposition.[9]
Pillar 2: The Catalyst System - Power Through Ligands
For sterically demanding substrates, the choice of ligand is paramount. The ideal ligand possesses a combination of steric bulk and strong electron-donating character.
-
Steric Bulk: Large, bulky ligands like those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or those with bulky alkyl groups (e.g., P(t-Bu)₃) accelerate the reductive elimination step.[1][7] This is somewhat counterintuitive, but the steric pressure exerted by the ligand helps "push" the two coupling partners off the metal center.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which promotes the oxidative addition of less reactive electrophiles, such as aryl chlorides.[1][6]
Recommended Catalyst Systems:
| Catalyst Component | Recommended Reagents | Rationale & Key Applications |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Reliable sources of Pd(0) upon in-situ reduction. Widely used and effective.[10][11] |
| Primary Ligands | SPhos, XPhos, RuPhos | (Buchwald Ligands) Excellent for heteroaryl couplings, balances bulk and electron-donating properties effectively.[5] |
| Specialty Ligands | AntPhos, BI-DIME | Specifically designed for extremely hindered couplings, including tetra-ortho-substituted biaryls.[12][13] |
| Alternative Ligands | P(t-Bu)₃, PCy₃ | Strong electron-donating alkylphosphines, very effective for coupling aryl chlorides.[11] |
Workflow for Catalyst Selection:
Pillar 3: Fine-Tuning Reaction Conditions
-
Base Selection: The base activates the boron reagent for transmetalation. For hindered couplings, strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[11] They are sufficiently basic to promote "ate" complex formation without causing unwanted side reactions.
-
Solvent: Anhydrous, aprotic polar solvents are standard. Toluene , 1,4-dioxane , and THF are excellent choices that effectively solvate the palladium complexes.[10][14] Rigorous exclusion of water and oxygen is crucial to prevent catalyst deactivation and protodeboronation.
-
Temperature: Elevated temperatures, typically in the range of 80-110 °C , are required to provide sufficient thermal energy to overcome the high activation barriers associated with sterically demanding substrates.[12]
Experimental Protocols
The following protocols provide robust starting points for researchers. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Coupling of a Hindered Pyridine Boronic Acid Pinacol Ester
This protocol is adapted for a moderately hindered system using a commercially available, state-of-the-art catalyst system.
Reagents:
-
Sterically hindered pyridine boronic acid pinacol ester (1.0 equiv)
-
Aryl halide (e.g., Aryl Bromide) (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyridine boronic acid pinacol ester, aryl halide, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Stir the reaction mixture vigorously and heat to 100 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Slow-Release Coupling with a Pyridine MIDA Boronate
This protocol is designed for highly sensitive 2-pyridyl MIDA boronates, where minimizing decomposition is the primary goal. It is based on conditions reported by Burke and coworkers.[9]
Reagents:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Sterically hindered aryl halide (e.g., Aryl Chloride) (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (4 mol%)
-
SPhos (8 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-Dioxane/Water (e.g., 10:1 v/v) or Isopropyl Alcohol (IPA) as a co-solvent.[9]
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the 2-pyridyl MIDA boronate and K₂CO₃.
-
Add the degassed solvent mixture (e.g., Dioxane/H₂O) via syringe.
-
Heat the mixture to 80 °C and stir vigorously.
-
Monitor the reaction carefully by LC-MS. The slow release of the boronic acid may require longer reaction times.
-
Work-up and purification are performed as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Catalyst deactivation. 2. Insufficiently active catalyst system. 3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere and anhydrous solvents. 2. Switch to a more electron-rich/bulky ligand (e.g., SPhos -> AntPhos). Increase catalyst loading. 3. Increase temperature to 110-120 °C. |
| Significant Protodeboronation | 1. Boron reagent is too unstable. 2. Presence of trace water or acid. 3. Base is too weak or too hydrous. | 1. Switch from boronic acid to a pinacol ester or, ideally, a MIDA boronate. 2. Use freshly distilled, anhydrous solvents. 3. Use a strong, anhydrous base like K₃PO₄ or Cs₂CO₃. |
| Formation of Homocoupled Byproducts | 1. Oxygen contamination. 2. Side reactions of the boronic acid. | 1. Thoroughly degas all solvents and ensure a tight inert seal. 2. Use a MIDA boronate to minimize the concentration of reactive boronic acid. |
Conclusion
The Suzuki-Miyaura coupling of sterically hindered pyridine boronic acids is a challenging but achievable transformation. Success hinges on a rational, multi-faceted approach that addresses both the inherent instability of the boron reagent and the kinetic barriers imposed by steric bulk. By employing stabilized boron derivatives like MIDA boronates in concert with highly active, bulky, and electron-rich phosphine-ligated palladium catalysts, researchers can effectively access complex and valuable molecular architectures. The protocols and strategies outlined in this guide provide a comprehensive framework for navigating these difficult couplings, enabling the synthesis of next-generation pharmaceuticals and materials.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. Available at: [Link]
-
Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at: [Link]
-
Luo, J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
Furuya, Y., Nishiyori, R., & Shirakawa, S. (2012). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ChemInform. Available at: [Link]
-
Procter, D. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Groom, A. J., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Snieckus, V., et al. (2007). Practical Routes to 2,6-Disubstituted Pyridine Derivatives. Synthesis. Available at: [Link]
-
Colacot, T. J., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Procter, D. J., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. Available at: [Link]
-
Reddit discussion on steric sensitivity in Suzuki-Miyaura coupling. (2016). r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Skarżewski, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Itami, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]
-
D. G. Hall, et al. (2012). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Potassium 2-Pyridyl Trifluoroborate with Aryl (Heteroaryl) Halides. ChemInform. Available at: [Link]
-
Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. Available at: [Link]
-
Procter, D. J., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. (PDF) Practical Routes to 2,6-Disubstituted Pyridine Derivatives [academia.edu]
Application Notes & Protocols: 4,6-Dimethylpyridine-3-boronic Acid in Agrochemical Synthesis
Prepared for Researchers, Scientists, and Agrochemical Development Professionals
Section 1: Introduction to a Versatile Synthetic Building Block
The Ascendancy of Boron-Containing Compounds in Agrochemical Innovation
The landscape of agrochemical research is in a constant state of evolution, driven by the need for novel active ingredients with improved efficacy, selectivity, and environmental profiles. In this pursuit, boron-containing compounds (BCCs), particularly boronic acids and their derivatives, have emerged as exceptionally valuable tools.[1][2] Initially recognized for their utility in pharmaceuticals, the unique chemical properties of the boronic acid moiety are now being leveraged to create next-generation fungicides, herbicides, and insecticides.[1][2] The ability of boronic acids to participate in robust and versatile carbon-carbon bond-forming reactions has unlocked new avenues for molecular design.[3] Furthermore, the recognition of benzoxaboroles, a class of cyclic boronic acid esters, as a distinct fungicide category by the Fungicide Resistance Action Committee (FRAC) underscores the significant potential of BCCs in modern crop protection.[1][2]
The Pyridine Ring: A Privileged Scaffold in Agrochemicals
The pyridine ring is a foundational heterocyclic scaffold found in a vast number of highly successful commercial agrochemicals.[4][5][6] Its presence is critical to the biological activity of numerous fungicides, herbicides, and insecticides. The nitrogen atom within the ring influences the molecule's polarity, solubility, and metabolic stability, and often serves as a key interaction point with biological targets. Consequently, synthetic building blocks that incorporate the pyridine structure are in high demand for the development of new agrochemical candidates.[4]
4,6-Dimethylpyridine-3-boronic Acid: A Strategic Intermediate
4,6-Dimethylpyridine-3-boronic acid represents a convergence of these two powerful chemical motifs. It provides a pre-functionalized, substituted pyridine ring ready for integration into more complex molecular architectures. The dimethyl substitution pattern offers steric and electronic properties that can be exploited to fine-tune the biological activity and selectivity of the final compound, while the boronic acid at the 3-position serves as a versatile handle for synthetic elaboration, most notably via the Suzuki-Miyaura cross-coupling reaction.
Section 2: The Suzuki-Miyaura Cross-Coupling: A Cornerstone of Modern Synthesis
The primary application of 4,6-Dimethylpyridine-3-boronic acid in agrochemical synthesis is its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl or vinyl-aryl structures that are common in active agrochemical ingredients.[7][8]
Key Advantages of the Suzuki-Miyaura Coupling:
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, minimizing the need for protecting group strategies.[8]
-
Commercial Availability of Reagents: A vast library of boronic acids and aryl halides are commercially available, allowing for rapid exploration of chemical diversity.[9]
-
Stability and Low Toxicity of Boronic Acids: Compared to other organometallic reagents like organotins or organozincs, boronic acids are generally more stable to air and moisture and exhibit lower toxicity, making them safer and easier to handle.[7]
-
Well-Understood Mechanism: The catalytic cycle is well-documented, facilitating reaction optimization and troubleshooting.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol: Synthesis of 3-(2,6-Difluorophenyl)-4,6-dimethylpyridine
This protocol describes the synthesis of a model biaryl compound, a common scaffold in agrochemical research.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4,6-Dimethylpyridine-3-boronic acid | 150.97 | 1.0 | 5.0 | 755 mg |
| 2-Bromo-1,3-difluorobenzene | 192.99 | 1.1 | 5.5 | 1.06 g |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 | 0.15 | 173 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 12.5 | 1.73 g |
| 1,4-Dioxane | - | - | - | 25 mL |
| Deionized Water | - | - | - | 5 mL |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-Dimethylpyridine-3-boronic acid (755 mg, 5.0 mmol), 2-Bromo-1,3-difluorobenzene (1.06 g, 5.5 mmol), Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol), and potassium carbonate (1.73 g, 12.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes.
-
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling nitrogen through them for 20 minutes. Add the degassed 1,4-dioxane (25 mL) and water (5 mL) to the reaction flask via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at 95 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with deionized water (30 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Expected Outcome and Characterization:
| Parameter | Expected Result |
| Product | 3-(2,6-Difluorophenyl)-4,6-dimethylpyridine |
| Appearance | White to off-white solid |
| Yield | 75-90% |
| Purity (by HPLC) | >95% |
| ¹H NMR, ¹³C NMR, MS | Spectra should be consistent with the proposed structure. |
Section 4: Broader Applications in Agrochemical Discovery
While the Suzuki-Miyaura coupling is the most prominent application, the principles can be extended to the synthesis of a wide range of agrochemical classes.
-
Herbicide Development: The 4,6-dimethylpyridine moiety can be coupled with other heterocyclic systems known to have herbicidal activity, such as triazines or pyrimidines, to create novel compounds for weed control. [4]* Insecticide Synthesis: By coupling with fragments known to interact with insect-specific targets (e.g., nicotinic acetylcholine receptors), novel insecticides can be developed. The dimethylpyridine core can serve to optimize binding affinity and metabolic stability.
-
Structure-Activity Relationship (SAR) Studies: 4,6-Dimethylpyridine-3-boronic acid is an invaluable tool for SAR studies. By maintaining the core pyridine structure and varying the coupling partner, researchers can systematically probe how different substituents affect the biological activity of the resulting series of compounds, leading to the identification of more potent and selective agrochemicals.
Section 5: Conclusion
4,6-Dimethylpyridine-3-boronic acid is a high-value, strategic building block for modern agrochemical synthesis. Its primary utility lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the efficient and modular construction of complex biaryl scaffolds that are central to the design of new fungicides, herbicides, and insecticides. The detailed protocol provided serves as a practical template for researchers aiming to incorporate this versatile reagent into their synthetic programs, facilitating the discovery and development of the next generation of crop protection solutions.
References
-
MDPI. (2025, July 18). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Available from: [Link]
-
PubMed. (2025, July 18). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Available from: [Link]
-
ResearchGate. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available from: [Link]
-
Semantic Scholar. (2016, February 1). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]
-
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
-
PubChem. (n.d.). Formulation of boronic acid compounds - Patent US-6713446-B2. Available from: [Link]
-
ResearchGate. (2024, October 8). Development of novel pyridine-based agrochemicals: A review. Available from: [Link]
- Google Patents. (n.d.). US5958463A - Agricultural pesticide formulations.
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available from: [Link]
-
ResearchGate. (n.d.). Applications of boronic acids in organic synthesis. Available from: [Link]
-
ResearchGate. (2019, January). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Available from: [Link]
-
ResearchGate. (2025, December 26). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]
-
PMC. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. Available from: [Link]
-
News & Updates. (2023, August 20). Patent Grant to Sumitomo Chemical for Agrochemical Combination Despite Pre-Grant Opposition. Available from: [Link]
- Google Patents. (n.d.). WO2009123907A1 - Synergistic pesticide compositions.
-
Boron Molecular. (n.d.). Boronic Acids Building Blocks Library. Available from: [Link]
-
The University of Bath's research portal. (2009, December 16). Boronic acid building blocks: tools for self assembly. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. boronmolecular.com [boronmolecular.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Suzuki Coupling of Pyridine Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine boronic acids. As a cornerstone of modern synthetic chemistry, the Suzuki coupling offers a powerful method for creating C-C bonds. However, researchers, scientists, and drug development professionals often encounter unique challenges when working with heteroaromatic substrates, particularly pyridine boronic acids. The inherent electronic properties and instability of these reagents can lead to frustratingly low yields and a host of side reactions.
This guide is designed to move beyond simple protocols. It provides in-depth, field-proven insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes. We will dissect common problems, explore their mechanistic origins, and offer robust, validated solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My reaction yield is low or the reaction stalls before completion. What are the likely causes and how can I improve it?
A1: This is the most common issue, and it rarely stems from a single factor. A stalled or low-yielding reaction is typically a result of an imbalance between the desired catalytic cycle and competing decomposition or deactivation pathways. Let's break down the critical components.
Core Cause: The rate of the desired catalytic steps (oxidative addition, transmetalation, reductive elimination) is not sufficiently faster than side reactions like protodeboronation or catalyst deactivation. The electron-deficient nature of the pyridine ring can slow the transmetalation step, giving side reactions more time to occur.[1]
Troubleshooting Strategy:
-
Evaluate the Catalyst and Ligand System: This is your primary lever for influencing reaction rate and stability.
-
Issue: Your catalyst may be inactive or not active enough. Standard catalysts like Pd(PPh₃)₄ can be insufficient for challenging pyridine couplings.[2][3]
-
Solution: Switch to a more active, modern catalyst system. Bulky, electron-rich phosphine ligands are essential as they accelerate both the oxidative addition and reductive elimination steps.[4][5] Consider using pre-formed pre-catalysts which are more stable and efficient at generating the active Pd(0) species.
-
Recommendation: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or a pre-catalyst like SPhos-Pd-G3 are excellent starting points.[1][6] These systems are known to facilitate the coupling of challenging heteroaryl chlorides and are highly effective for pyridine substrates.[1]
-
-
Re-evaluate the Base: The base is not just a passive component; it actively participates in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species.[5][7]
-
Issue: The chosen base may be too strong, too weak, or poorly soluble in the reaction medium. Strong bases can promote boronic acid decomposition, while weak bases may not facilitate transmetalation efficiently.[7]
-
Solution: The choice of base is highly dependent on the solvent and substrate.
-
Aqueous/Biphasic Systems: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common. K₃PO₄ is often a superior choice as it is sufficiently basic to promote catalysis but is generally milder on sensitive functional groups and less likely to induce rapid protodeboronation.[6]
-
Anhydrous Systems: Stronger, non-nucleophilic organic bases or anhydrous inorganic bases can be used.
-
-
Pro-Tip: The solubility of the inorganic base is critical. Adding a small amount of water (e.g., in a 10:1 dioxane:water mixture) can dramatically increase the concentration of the base in the organic phase and accelerate the reaction.[8][9]
-
-
Optimize the Solvent: The solvent influences the solubility of all components and can affect catalyst stability and activity.[10][11]
-
Issue: Poor solubility of the base or boronic acid can lead to a heterogeneous mixture with slow reaction kinetics.
-
Solution: Ethereal solvents like 1,4-dioxane or THF, often with a small percentage of water, are excellent starting points.[8][10] For particularly stubborn couplings, polar aprotic solvents like DMF may be used, but be aware they can sometimes influence selectivity differently.[11]
-
Q2: I'm observing a significant amount of the parent pyridine as a byproduct. What is this, and how can I prevent it?
A2: You are observing the product of protodeboronation (or protodeborylation), the most significant and problematic side reaction for pyridine boronic acids.[12] This is the cleavage of the C-B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom.
Mechanistic Insight: 2-Pyridylboronic acid is notoriously unstable because the nitrogen atom can participate in the reaction, facilitating the loss of the boron group.[13][14] Under neutral pH conditions, it can form a zwitterionic species that readily undergoes unimolecular fragmentation, leading to rapid protodeboronation.[12]
Caption: The decomposition pathway of 2-pyridyl boronic acid.
Mitigation Strategies:
-
Use a More Stable Boron Reagent (Most Effective Strategy): The best way to prevent protodeboronation is to avoid using the free boronic acid.
-
Pinacol Esters (Bpin): These are more stable than boronic acids and are a common first choice.[8] They can be prepared via Miyaura borylation or are often commercially available.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are robust to chromatography.[15] They slowly release the active boronic acid under the basic aqueous conditions of the Suzuki reaction, keeping the instantaneous concentration of the unstable species low. This "slow release" strategy is highly effective for preventing decomposition.[15]
-
Potassium Trifluoroborate Salts (BF₃K): These are also highly stable, crystalline solids. They are less prone to protodeboronation and are activated under the reaction conditions.[15][16]
-
-
Control Reaction pH: Since the zwitterion is most reactive at neutral pH, shifting the pH can increase stability.[12] Using a well-chosen base (e.g., K₃PO₄) can help maintain a basic environment where the anionic boronate is the dominant species, which is less prone to this specific decomposition pathway.
-
Anhydrous Conditions: While many Suzuki couplings benefit from water, if protodeboronation is severe, switching to strictly anhydrous conditions can sometimes help by removing the primary proton source.[6]
Q3: My primary byproduct is a bi-pyridine from the homocoupling of my starting material. How can I minimize this?
A3: Homocoupling occurs when two molecules of the boronic acid react with each other to form a symmetrical bi-aryl. This is an oxidative process often mediated by Pd(II) species.[8]
Core Cause: The presence of Pd(II) in the reaction mixture before the catalytic cycle is fully established, or the presence of an oxidant (like atmospheric oxygen), can promote the homocoupling of the boronic acid.[8] If you are using a Pd(II) salt like Pd(OAc)₂ as a pre-catalyst, it must first be reduced to the active Pd(0) state. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[8]
Minimization Strategies:
-
Thoroughly Degas: This is the most critical step. Oxygen is an oxidant that can promote homocoupling and deactivate the Pd(0) catalyst.[8] Before adding the catalyst, rigorously degas your solvent and the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through it for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄. This bypasses the need for an in-situ reduction step that can lead to homocoupling.[6] Alternatively, modern pre-catalysts are designed for clean and efficient generation of Pd(0).
-
Controlled Addition: In some cases, slowly adding the boronic acid to the reaction mixture via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[6]
Frequently Asked Questions (FAQs)
Q4: When should I use a pyridine boronic acid vs. a boronate ester (e.g., pinacol, MIDA) or a trifluoroborate salt?
A4: The choice of boron reagent is a balance between reactivity and stability.
| Boron Reagent | When to Use | Pros | Cons |
| Boronic Acid | For simple, robust pyridine systems (e.g., 3- or 4-pyridyl) where stability is not a major concern.[8] | Often cheaper, more reactive than esters, doesn't require hydrolysis.[9] | Prone to protodeboronation (especially 2-pyridyl), can form trimetric boroxines.[8][13] |
| Pinacol Ester | A good general-purpose alternative to improve stability over the free acid.[8] | More stable to protodeboronation, good shelf stability. | Can be less reactive, requires hydrolysis to the boronic acid during the reaction. |
| MIDA Boronate | For highly unstable boronic acids (especially 2-pyridyl) or in multi-step synthesis where the boron moiety must survive other reaction steps.[15] | Exceptionally stable, crystalline, allows for "slow release" of the boronic acid.[15] | Requires basic aqueous conditions for cleavage, may be more expensive. |
| BF₃K Salt | When you need a highly stable, easy-to-handle solid that is robust against protodeboronation.[16] | Crystalline, air-stable solids, very low rates of protodeboronation.[16] | Requires specific conditions for activation, may be less reactive than free acids. |
Q5: What are the best general starting conditions for a challenging Suzuki coupling with a 2-pyridylboronic acid derivative?
A5: For a challenging substrate like a 2-pyridylboronic acid derivative, you must use conditions optimized for stability and high reactivity.
Recommended Starting Protocol:
-
Boron Reagent: 2-Pyridyl MIDA boronate or 2-Pyridyl-BF₃K salt (1.2 - 1.5 equivalents).
-
Aryl Halide: Aryl Bromide or Iodide (1.0 equivalent). Aryl chlorides are less reactive and require a more active catalyst system.[4][8]
-
Catalyst: SPhos-Pd-G3 pre-catalyst (2-5 mol%).
-
Base: K₃PO₄ (3.0 equivalents).
-
Solvent: 1,4-Dioxane / H₂O (10:1 ratio).
-
Temperature: 80-100 °C.
-
Procedure: Rigorously degas the solvent and reaction mixture before adding the catalyst. Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
This combination provides a highly active catalyst, a base that promotes the reaction while minimizing decomposition, and a stable boron source designed for this exact challenge.
Appendix A: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. Each step has specific requirements that inform your choice of reagents and conditions.
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Al-Zoubi, R. M., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 8(39), 21881-21888. [Link]
-
Luo, J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1518-1521. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]
-
Wang, D., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Catalysis Letters, 148, 2125-2135. [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
-
Biswas, S., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 11(15), 9413-9419. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Lima, F., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis, 8(9), 8179-8186. [Link]
-
Le-Dévédec, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature and time for 4,6-Dimethylpyridine-3-boronic acid reactions
The following technical guide is structured as a dedicated Support Center Module for researchers working with 4,6-Dimethylpyridine-3-boronic acid . It prioritizes actionable troubleshooting, mechanistic insight, and optimized protocols over generic advice.
Status: Active | Topic: Reaction Parameters (Temp/Time) | Audience: R&D Chemist Level
Executive Summary: The "Steric-Stability" Paradox
Successfully coupling 4,6-Dimethylpyridine-3-boronic acid requires navigating a specific kinetic conflict.
-
The Stability Factor: Unlike 2-pyridyl boronic acids, the 3-pyridyl isomer is relatively resistant to rapid protodeboronation. However, prolonged exposure to high temperatures (>90°C) in basic aqueous media will eventually trigger C-B bond cleavage.
-
The Steric Factor: The methyl group at the 4-position (ortho to the boronic acid) creates significant steric hindrance. This retards the transmetallation step of the catalytic cycle, necessitating higher activation energy (heat) or highly active ligands.
Optimization Goal: You must apply enough heat to overcome the 4-methyl steric barrier without crossing the threshold where protodeboronation outcompetes the cross-coupling.
Critical Parameter Guide (FAQs)
Q1: What is the optimal temperature window for this reagent?
Recommendation: 60°C – 80°C .
-
Start at 60°C: With highly active precatalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G3), the reaction often proceeds at moderate temperatures.
-
The Ceiling (85°C+): Avoid refluxing in high-boiling solvents (e.g., Toluene/Water at 100°C) unless absolutely necessary. Above 90°C, the rate of protodeboronation for electron-rich pyridines accelerates significantly, leading to the "de-boronated" byproduct (2,4-dimethylpyridine).
Q2: How does reaction time affect the purity profile?
Guideline: 2 to 6 hours (Monitor via HPLC/UPLC).
-
The Risk of "Overnight" Reactions: Do not run this reaction overnight (12h+) by default. Once the boronic acid is consumed, the active catalyst may begin to decompose or promote side reactions (e.g., homocoupling of the halide).
-
Kinetic Profile: Due to the 4-methyl steric bulk, the reaction will not be instantaneous. Expect a lag phase of 30-60 minutes before significant product formation is observed.
Q3: Which solvent/base system minimizes decomposition?
System A (Standard): 1,4-Dioxane : Water (4:1) with K₃PO₄ (3.0 equiv) .
-
Why: Potassium phosphate is milder than carbonates and buffers the pH effectively, reducing base-catalyzed protodeboronation. System B (Sensitive): n-Butanol or Isopropanol (Anhydrous) with Cs₂CO₃ .
-
Why: If protodeboronation is observed, switching to a non-aqueous or low-water system can stabilize the C-B bond, although it may slow down transmetallation.
Interactive Troubleshooting Workflow
The following diagram illustrates the decision logic for optimizing reaction conditions based on observed intermediates.
Figure 1: Decision tree for troubleshooting Suzuki-Miyaura coupling with sterically hindered pyridine boronic acids.
Standardized Experimental Protocol
Protocol ID: SUZ-PY-03 (Optimized for 4,6-Dimethylpyridine-3-boronic acid)
Reagents
-
Reagent A: Aryl Halide (1.0 equiv)
-
Reagent B: 4,6-Dimethylpyridine-3-boronic acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) OR XPhos Pd G3 (2 mol%) [Recommended for difficult substrates]
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio), Degassed.
Step-by-Step Methodology
-
Inert Setup: Charge a reaction vial with Reagent A, Reagent B, and the Base. If using a precatalyst (like XPhos Pd G3), add it now.
-
Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Thermal Ramp:
-
Place in a pre-heated block at 60°C .
-
Stir vigorously (critical for biphasic mixtures).
-
-
Checkpoint (T=2h): Sample 10µL for HPLC/LCMS.
-
If <10% conversion: Increase temp to 80°C .
-
If deboronated byproduct >5%:: Stop heat, add fresh catalyst and boronic acid (0.5 equiv), and run at 50°C for longer time.
-
-
Workup: Cool to RT, filter through Celite, and dilute with EtOAc.
Advanced Technical Insights
Why "Protodeboronation" Happens Here
While 3-pyridyl boronic acids are generally stable, the mechanism of protodeboronation is base-catalyzed. The hydroxide or alkoxide base attacks the boron to form a boronate "ate" complex. In electron-rich pyridines (like dimethyl-substituted ones), the carbon-boron bond is relatively strong, but high temperatures increase the kinetic energy enough to fracture this bond before the palladium can transmetallate.
The "MIDA" Alternative: If optimization fails (yield <30%), do not persist with the free boronic acid. Switch to the MIDA boronate of 4,6-dimethylpyridine. MIDA boronates slowly release the active boronic acid species, keeping the standing concentration low and minimizing decomposition while maintaining a steady supply for the catalyst.
Ligand Selection Table
| Ligand Class | Example | Suitability | Notes |
| Standard | PPh₃, dppf | Moderate | Good for simple couplings; may struggle with the 4-Me steric bulk. |
| Buchwald | XPhos, SPhos | High | Best Choice. Designed to facilitate oxidative addition and tolerate ortho-substituents. |
| Bulky Alkyl | P(t-Bu)₃ | High | Very active, allows lower Temp (RT-50°C), but air-sensitive. |
References
-
Protodeboronation Mechanisms
-
Suzuki Coupling of Pyridines
-
Steric Hindrance Optimization
- Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research.
-
Source:
-
MIDA Boronate Strategy
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Protodeboronation [organic-chemistry.org]
Technical Support Center: Minimizing Homocoupling Side Reactions with Pyridine Boronic Acids
This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions involving pyridine boronic acids. The inherent challenges of these substrates, particularly the propensity for homocoupling to form bipyridyl impurities, can often lead to low yields and difficult purifications. This document provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you minimize these unwanted side reactions and achieve your desired synthetic outcomes.
Understanding the Challenge: The "2-Pyridyl Problem" and Beyond
Pyridine-containing biaryls are crucial scaffolds in medicinal chemistry and materials science.[1][2] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for their synthesis; however, pyridine boronic acids, especially 2-pyridyl boronic acid, are notoriously challenging substrates.[1][2] This difficulty, often termed the "2-Pyridyl Problem," stems from the instability of the boronic acid and its tendency to undergo side reactions like protodeboronation and homocoupling.[2][3][4]
Homocoupling, the dimerization of the boronic acid to form a symmetrical biaryl, is a significant side reaction that consumes the starting material and complicates purification. This process is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[5][6][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: My reaction is producing a significant amount of bipyridyl byproduct. What are the likely causes and how can I fix it?
Answer: The formation of a bipyridyl homocoupling product is a common issue. The primary culprits are often related to the palladium catalyst source and the reaction atmosphere.
Root Causes & Solutions:
-
Presence of Pd(II) Species: Many common palladium sources, such as Pd(OAc)₂, are Pd(II) salts. These can directly mediate the homocoupling of boronic acids to generate the active Pd(0) catalyst, leading to the formation of the bipyridyl dimer.[5][6]
-
Solution 1: Use a Pd(0) Source. Start your reaction with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. This eliminates the need for in situ reduction of Pd(II) via homocoupling.
-
Solution 2: Employ Precatalysts. Utilize modern palladium precatalysts, such as those developed by Buchwald, which are designed to cleanly and efficiently generate the active Pd(0) species.[5]
-
-
Dissolved Oxygen: Oxygen in the reaction mixture can promote the oxidative homocoupling of boronic acids.[5][7]
-
Solution: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. A subsurface sparge with nitrogen is particularly effective.[8]
-
-
Slow Reductive Elimination: If the desired reductive elimination to form the product is slow, the intermediates in the catalytic cycle may be more susceptible to side reactions.
Question 2: I'm working with 2-pyridyl boronic acid and observing very low yields of my desired product, along with significant homocoupling and protodeboronation. What can I do?
Answer: 2-Pyridyl boronic acids are particularly prone to instability.[2][11] The proximity of the nitrogen atom can lead to rapid protodeboronation (loss of the boronic acid group).[4][12]
Strategies for 2-Pyridyl Boronic Acids:
-
Use a More Stable Boronic Acid Surrogate:
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that slowly release the corresponding boronic acid under the reaction conditions.[3] This "slow-release" strategy maintains a low concentration of the unstable boronic acid, favoring cross-coupling over decomposition and homocoupling.[3]
-
Pinacol Esters: Boronic acid pinacol esters are generally more stable than their corresponding boronic acids and can be a good alternative to reduce side reactions.[5]
-
-
Optimize Reaction Conditions:
-
Milder Base: Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or Na₂CO₃.[11][12] Strong bases can accelerate the decomposition of sensitive heteroaryl boronic acids.
-
Lower Temperature: If possible, running the reaction at a lower temperature can help to minimize the rate of decomposition.[11]
-
Anhydrous Conditions: For some systems, particularly with boronic esters, anhydrous conditions can be beneficial.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of pyridine boronic acid homocoupling?
A: There are two primary pathways for palladium-mediated homocoupling:
-
Reductive Activation of Pd(II): When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), two molecules of the boronic acid can transmetalate with the Pd(II) center. Subsequent reductive elimination forms the bipyridyl product and the active Pd(0) catalyst. This is essentially a stoichiometric reaction that "activates" the catalyst at the expense of your starting material.[6][13]
-
Oxidative Homocoupling: In the presence of an oxidant, typically oxygen, a Pd(0) species can be oxidized to a Pd(II) peroxo complex. This complex can then react with the boronic acid, leading to the homocoupled product.[13]
Q: Are certain isomers of pyridine boronic acid more prone to homocoupling?
A: While all pyridine boronic acids can undergo homocoupling, 2-pyridyl boronic acids are particularly challenging due to their inherent instability, which can lead to a higher propensity for side reactions in general.[2][11] 3- and 4-pyridyl boronic acids are generally more stable and less prone to rapid protodeboronation.[11][14]
Q: Can the choice of solvent influence the extent of homocoupling?
A: Yes, the solvent can play a role. Aprotic solvents like dioxane, THF, and toluene are commonly used.[15] The use of aqueous solvent mixtures is also common, but the water content should be carefully controlled as it can contribute to protodeboronation.[15] The solvent can also affect the solubility of the base and the palladium species, which in turn can influence the rates of the various steps in the catalytic cycle.[16]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling of a Pyridine Boronic Acid
This protocol utilizes a Pd(0) source and a bulky, electron-rich ligand to favor the desired cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Pyridine boronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, pyridine boronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.
-
Add the degassed toluene and water to the Schlenk flask containing the reagents.
-
Stir the mixture vigorously and ensure it is thoroughly degassed by bubbling an inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[15]
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data & Visualizations
Table 1: Comparison of Ligand and Palladium Source on Homocoupling
| Catalyst System | Ligand Type | Homocoupling | Rationale |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | High | Pd(II) source promotes homocoupling for activation. PPh₃ is less effective at promoting rapid reductive elimination. |
| Pd₂(dba)₃ / SPhos | Bulky Biarylphosphine | Low | Pd(0) source avoids reductive activation via homocoupling. SPhos is a bulky, electron-rich ligand that accelerates reductive elimination.[12][17] |
| PdCl₂(dppf) | Ferrocenylphosphine | Moderate | Dppf is a good ligand, but the Pd(II) source can still lead to some homocoupling. |
Diagrams
.dot
Caption: Competing pathways: Suzuki-Miyaura vs. Homocoupling.
.dot
Caption: Troubleshooting workflow for homocoupling issues.
References
-
Cook, X. A., Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Science. [Link]
-
Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]
-
Burke, M. D., et al. (2007). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]
-
Cook, X. A., et al. (2020). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Anderson, N. G., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society. [Link]
-
Anderson, N. G., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Le-Phuc, T., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. [Link]
-
de Lambert de Boisjan, A., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. [Link]
-
Le, C., et al. (2020). Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Green Chemistry. [Link]
-
Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
-
Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros on Reddit. [Link]
-
Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Kim, J., & Kim, J. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]
-
Thordarson, P., et al. (2017). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(bpz). Inorganic Chemistry. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Balaraman, E., & Gunanathan, C. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. arodes.hes-so.ch [arodes.hes-so.ch]
- 17. researchgate.net [researchgate.net]
Handling hygroscopic nature of pyridine-3-boronic acid derivatives
Welcome to the technical support center for pyridine-3-boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile reagents. The inherent hygroscopicity of these compounds presents a significant, yet manageable, challenge in the laboratory.[1] This document provides in-depth, experience-based answers to common questions, troubleshooting strategies for experiments, and validated protocols to ensure the accuracy, reproducibility, and success of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges posed by the hygroscopic nature of pyridine-3-boronic acid derivatives.
Q1: I just opened a new bottle of pyridine-3-boronic acid and it appears clumpy and crystalline, not like a fine powder. Is it usable?
A1: This is a very common observation and a direct consequence of hygroscopicity, the tendency to absorb moisture from the air.[1] When the powder absorbs water, it can lead to caking, clumping, or changes in physical appearance.[1] While the material may still be usable, this is a critical sign that special handling is required. The absorbed water adds to the weight of the reagent, which will lead to significant errors in stoichiometry if not accounted for. For reactions sensitive to water, the presence of excess moisture can also lead to undesirable side reactions and lower yields.
Q2: How exactly does absorbed water negatively impact my Suzuki-Miyaura coupling reaction?
A2: Water can be detrimental to Suzuki-Miyaura couplings in two primary ways:
-
Inaccurate Stoichiometry: This is the most immediate problem. If you weigh out 100 mg of a hydrated boronic acid, you are not adding the calculated number of moles of the reagent. The water content inflates the mass, leading to an under-dosing of the boronic acid. This can result in incomplete conversion of your limiting reagent and a lower yield.[1]
-
Protodeboronation: This is a well-known decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[2] This reaction is often promoted by water and can be particularly significant for certain heteroaromatic boronic acids, like pyridine derivatives.[2][3] The presence of water, especially under basic conditions and at elevated temperatures common for cross-coupling, can accelerate this undesired side reaction, further reducing the concentration of the active boronic acid and thus decreasing the reaction yield.[2][4]
Q3: What are the ideal storage conditions for pyridine-3-boronic acid derivatives to minimize water absorption?
A3: Proper storage is the first line of defense. Upon receipt, the manufacturer's seal should be intact. Once opened, the following conditions are highly recommended:
-
Primary Container: Always ensure the cap is tightly sealed immediately after use. Sealing the cap with parafilm can provide an additional barrier.
-
Secondary Containment: The tightly sealed primary container should be placed inside a desiccator containing an active desiccant (e.g., silica gel with a moisture indicator, or molecular sieves).[1][5]
-
Inert Atmosphere: For highly sensitive derivatives or long-term storage, placing the material inside a nitrogen- or argon-filled glove box is the best practice.[1][6]
Q4: Can I "dry" a sample of pyridine-3-boronic acid that has clearly absorbed water?
A4: Yes, it is often possible to dry a hydrated sample, but the method must be chosen carefully to avoid thermal decomposition. A common and effective laboratory method is drying under high vacuum at a gentle temperature (e.g., 40-50 °C) for several hours. Another robust method is azeotropic distillation, where the boronic acid is suspended in a solvent like toluene and heated to reflux with a Dean-Stark apparatus to remove water.[7] However, it is crucial to consult the compound's specific stability data, as some derivatives may be heat-sensitive. If stability is a concern, using a fresh, unopened container is the most reliable option.[1]
Q5: How can I accurately quantify the water content in my boronic acid sample?
A5: The gold standard for determining water content in chemical reagents is Karl Fischer (KF) titration.[8][9][10] This method is highly selective for water and can provide a precise percentage of water by mass.[9] Knowing this percentage allows you to correct the mass of the reagent you weigh out for your reaction, ensuring accurate stoichiometry. For example, if KF analysis shows 5% water content, you would need to weigh out 105.3 mg of the hydrated solid to get 100 mg (and the correct number of moles) of the active boronic acid.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems encountered during experiments involving hygroscopic pyridine-3-boronic acid derivatives.
| Problem Encountered | Probable Cause Related to Hygroscopicity | Recommended Solution(s) |
| Low or No Yield in Suzuki Coupling | 1. Incorrect Stoichiometry: The weighed mass is inflated by water, leading to less boronic acid than calculated.[1]2. Protodeboronation: Excess water has decomposed the boronic acid before or during the reaction.[2][3] | 1. Use a fresh, anhydrous bottle of reagent.2. Quantify water content via Karl Fischer titration and adjust the weighed amount accordingly.[8]3. Dry the reagent immediately before use (see Protocol 2).4. Ensure all solvents and other reagents are rigorously dried and degassed.[4] |
| Inconsistent Results / Poor Reproducibility | Variable Water Content: The amount of absorbed water varies each time the bottle is opened or between different lots of the reagent.[1] | 1. Standardize the handling procedure using a glove box or glove bag for weighing.[6]2. Aliquot a larger bottle into smaller, single-use vials under an inert atmosphere.3. Perform Karl Fischer titration on the specific batch being used for a series of reactions.[11] |
| Formation of Homocoupled Boronic Acid Byproduct | Catalyst Reduction Issues: While often linked to oxygen, excess water can interfere with the catalyst cycle. Some Pd(II) precatalysts are reduced to the active Pd(0) by the boronic acid itself; if the boronic acid concentration is compromised by water or decomposition, this process can be inefficient, leading to side reactions like homocoupling.[12] | 1. Ensure rigorous degassing of the reaction mixture (freeze-pump-thaw cycles are superior to sparging).[4]2. Consider using a direct Pd(0) source (e.g., Pd(PPh₃)₄) to bypass the in-situ reduction step.[4]3. Use a more stable form of the boronic acid, such as a pinacol ester (Bpin) or a diethanolamine adduct, which can be more resistant to side reactions.[13][14] |
| Difficulty Achieving a Stable Reading on the Analytical Balance | Active Water Absorption: The compound is actively absorbing moisture from the ambient air while on the balance pan, causing the mass to continuously increase.[1] | 1. Perform all weighing operations inside a low-humidity environment like a glove box.[6]2. Work quickly to minimize air exposure. Have vials and spatulas ready before opening the main container.[1]3. Use the "weighing by difference" technique: weigh the sealed vial, remove the approximate amount of reagent into your reaction flask, and re-weigh the sealed vial. The difference is the mass transferred.[1] |
Part 3: Key Experimental Protocols & Workflows
Workflow for Handling a New or Opened Bottle of Pyridine-3-Boronic Acid
This decision tree guides the user on the appropriate actions to ensure reagent quality.
Caption: Decision workflow for handling hygroscopic boronic acids.
Protocol 1: Accurate Weighing of a Hygroscopic Boronic Acid Derivative
Objective: To accurately weigh a moisture-sensitive boronic acid, minimizing water uptake.
Environment: This procedure MUST be performed in a controlled, low-humidity environment, such as a nitrogen or argon-filled glove box.
Materials:
-
Pyridine-3-boronic acid derivative (in its primary container)
-
Analytical balance (located inside the glove box)
-
Spatula
-
Reaction vessel or tared vial
-
Laboratory notebook/pen
Procedure:
-
Preparation: Ensure all necessary items (spatula, vials, notebook) are inside the glove box before starting. Allow the sealed container of the boronic acid to equilibrate to the glove box temperature for at least 20 minutes to prevent condensation.
-
Taring: Place your empty reaction vessel or a clean weighing vial on the balance and tare it.
-
Transfer: Open the primary container of the boronic acid. Using a clean, dry spatula, quickly transfer the desired amount of solid to the tared vessel.
-
Weighing: Immediately place the vessel with the reagent back on the balance and record the stable mass. Work efficiently to minimize the time the solid is exposed, even within the glove box.
-
Sealing: Promptly and tightly seal both the primary reagent container and your reaction vessel.
-
Cleanup: Clean the spatula and balance area within the glove box to prevent cross-contamination.
Protocol 2: Drying of a Hydrated Boronic Acid via Azeotropic Distillation
Objective: To remove absorbed water from a boronic acid sample using azeotropic distillation.
Safety Note: This procedure involves heating flammable solvents and should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Hydrated pyridine-3-boronic acid derivative
-
Anhydrous toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with stirrer
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the round-bottom flask, Dean-Stark trap, and condenser. Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.
-
Charging the Flask: Add the hydrated boronic acid to the round-bottom flask, followed by a sufficient volume of anhydrous toluene to create a mobile slurry (e.g., 10-20 mL of toluene per gram of boronic acid).
-
Heating: Begin heating the slurry with stirring under a gentle flow of inert gas.
-
Azeotropic Removal: Toluene and water will form a low-boiling azeotrope. As the mixture refluxes, the condensed azeotrope will collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the flask.
-
Completion: Continue the reflux until no more water collects in the trap. This may take 1-2 hours.
-
Isolation: Allow the apparatus to cool to room temperature under the inert atmosphere. The anhydrous boronic acid is now present as a slurry in toluene. This slurry can be used directly in a subsequent reaction, or the solvent can be removed under reduced pressure to yield the dry solid, which should be handled immediately under inert conditions.
The Detrimental Effect of Water in Suzuki Coupling
This diagram illustrates how water can divert the boronic acid from the productive catalytic cycle.
Caption: Water's role in promoting protodeboronation.
References
-
Protodeboronation - Wikipedia. Provides a detailed explanation of the protodeboronation side reaction, its mechanisms, and its relevance to heteroaromatic boronic acids.
-
Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide - Benchchem. A comprehensive guide on the general challenges posed by hygroscopic compounds, including storage, weighing, and the impact on experimental results.
-
Karl Fischer Titration Tips: Water Content Measurement - Sigma-Aldrich. An authoritative resource on the principles and practice of Karl Fischer titration for accurate water content determination.
-
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. A practical guide that discusses common failure modes in Suzuki couplings, including the role of water and degassing.
-
Karl Fischer titration - Wikipedia. A foundational overview of the Karl Fischer titration method, its chemical principles, and applications.
-
Karl Fischer water content titration - Scharlab. Discusses the different methods of Karl Fischer titration (volumetric and coulometric) and their appropriate applications based on water content.
-
Guide to Safe Chemical Storage: Best Practices for the Industry. Offers best practices for chemical storage, including humidity control for hygroscopic substances.
-
What Is Karl Fischer Titration? - Compass Instruments. Provides an explanation of the Karl Fischer titration principle and its importance in various industries for water content determination.
-
Water Content Determination by Karl Fischer - Pharmaguideline. Details the procedure and calculations for determining water content using Karl Fischer titration in a pharmaceutical context.
-
Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid - ResearchGate. A scientific publication figure illustrating the proposed mechanism for protodeboronation specific to a pyridine boronic acid isomer.
-
Microwave Drying of Surface Moisture of Boric Acid | Request PDF - ResearchGate. Research article discussing methods for drying boric acid, which can be conceptually applied to its derivatives.
-
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? - ResearchGate. A discussion forum among scientists sharing practical tips for storing hygroscopic solids, including the use of desiccants.
-
Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed. A peer-reviewed study detailing the kinetics and mechanisms of protodeboronation for various boronic acids, including pyridyl isomers.
-
Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. An overview of boronic acids, their properties, and their wide-ranging applications in science.
-
Key interactions in the protodeboronaton of 2-pyridinium (5 H,OH ) and... - ResearchGate. A scientific figure from a publication highlighting the specific interactions that influence the stability of pyridine boronic acids.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. An educational resource explaining the Suzuki-Miyaura coupling reaction, including common reactants and conditions.
-
How do you handle hygroscopic salts? - HepatoChem. A practical guide on handling hygroscopic reagents, emphasizing the need for controlled environments like glove boxes.
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. A review article discussing various strategies to mitigate issues with hygroscopicity in the pharmaceutical industry.
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. A community discussion among chemists troubleshooting a failed Suzuki reaction, offering practical advice and insights.
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. A research paper investigating the stability of boronic esters against protodeboronation.
-
A Water-Stable Boronate Ester Cage - PMC - NIH. A research article describing the synthesis of water-stable boronate esters, highlighting the general instability of these compounds to hydrolysis.
-
Process for dehydrating boric acid - Google Patents. A patent describing a process for dehydrating boric acid in an organic liquid slurry, relevant to azeotropic drying methods.
-
Boric acid recovery and dehydration - Google Patents. A patent that discusses the dehydration of boric acid at various temperatures.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. A detailed guide to the Suzuki reaction, covering common side reactions like homocoupling and the role of the catalyst state.
-
Boronic acid with high oxidative stability and utility in biological contexts - DSpace@MIT. A research paper discussing the instability of boronic acids and methods to enhance their stability.
-
Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. A poster presentation discussing the instability of boronic acids and the use of esters like Bpin for enhanced stability.
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Research comparing the hydrolytic stability of different boronic esters.
-
A Water-Stable Boronate Ester Cage - ChemRxiv. A preprint describing the challenge of hydrolysis in boronate ester chemistry and a strategy to overcome it.
-
Masking Boronic Acids for Suzuki Coupling - YouTube. A video explaining the use of diethanolamine to protect boronic acids and improve their stability for use in Suzuki coupling.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. A review article on the use of boron compounds, including boronic acids, in medicinal chemistry.
-
How to Store Reagents - Department of Chemistry : University of Rochester. General guidance on reagent storage, noting that hygroscopic solids may need to be dried before use.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. A comprehensive review on the application of boron-containing compounds in drug discovery.
-
Design and discovery of boronic acid drugs | Request PDF - ResearchGate. A review on the discovery process of boronic acid drugs, highlighting their increasing importance in medicinal chemistry.
-
Dehydration of Boric Acid for Thermochemical Energy Storage purpose Chemical Engineering - Scholar. A thesis studying the dehydration of boric acid, providing data on reaction conditions.
-
Design and discovery of boronic acid drugs. - Semantic Scholar. An academic paper on the design and discovery of drugs containing boronic acids.
-
The Hydrothermal Method of Preparation of Boron-Saccharide Precursors for the Synthesis of Boron Carbide and Its Influence on th - ResearchGate. A study showing the hygroscopic nature of precursors containing boric acid.
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level - ACP. A detailed study on the factors that influence the hygroscopicity of organic compounds.
-
Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. An overview of how hygroscopicity affects pharmaceutical ingredients and processes.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. A review of the use of boronic acids and their derivatives in medicinal chemistry, including pyridine-3-boronic acid.
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le - ACP. A scientific article providing in-depth analysis of the hygroscopic properties of various organic compounds.
-
3-Pyridinylboronic acid = 95.0 1692-25-7 - Sigma-Aldrich. Product information page for 3-pyridinylboronic acid, providing basic physical properties.
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. A summary of the effects of uncontrolled humidity on pharmaceutical processing.
-
3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem. A database entry for 3-pyridinylboronic acid, listing its chemical and physical properties.
-
3-Pyridinylboronic acid = 95.0 1692-25-7 - Sigma-Aldrich. A product listing from a chemical supplier, confirming the solid form and basic properties of 3-pyridinylboronic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. US3397954A - Process for dehydrating boric acid - Google Patents [patents.google.com]
- 8. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 9. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 10. Karl Fischer water content titration - Scharlab [scharlab.com]
- 11. mt.com [mt.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 14. m.youtube.com [m.youtube.com]
Storage conditions to prevent degradation of 4,6-Dimethylpyridine-3-boronic acid
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 4,6-Dimethylpyridine-3-boronic acid to prevent its degradation. By understanding the chemical vulnerabilities of this reagent, you can ensure the integrity of your experiments and the reliability of your results.
I. Introduction to the Stability of 4,6-Dimethylpyridine-3-boronic acid
4,6-Dimethylpyridine-3-boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] However, like many boronic acids, its stability can be a critical factor for successful and reproducible outcomes. The electron-rich nature of the dimethyl-substituted pyridine ring can influence the reactivity and stability of the boronic acid moiety.
The primary degradation pathways of concern for this class of compounds are:
-
Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This is a common issue with heteroaryl boronic acids, especially in the presence of moisture and certain reaction conditions.
-
Oxidation: The boronic acid group can be susceptible to oxidation, leading to the formation of phenolic byproducts.[3][4][5][6][7] This can be exacerbated by exposure to air (oxygen) and certain reactive oxygen species.[3][6][7]
Proper storage and handling are therefore paramount to minimize the impact of these degradation pathways.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues encountered when working with 4,6-Dimethylpyridine-3-boronic acid.
Q1: What are the ideal long-term storage conditions for 4,6-Dimethylpyridine-3-boronic acid?
A1: For optimal long-term stability, 4,6-Dimethylpyridine-3-boronic acid should be stored in a cool, dry, and dark environment under an inert atmosphere.[8][9][10]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by excluding atmospheric oxygen and moisture.[10] |
| Light | Amber or opaque container | Protects the compound from light-catalyzed degradation. |
| Container | Tightly sealed, appropriate material | Prevents ingress of moisture and air. Glass vials with PTFE-lined caps are recommended. |
Q2: I stored my 4,6-Dimethylpyridine-3-boronic acid in a standard laboratory freezer. Is this acceptable?
A2: While a freezer provides a low temperature, it may not be ideal if it's a frost-free model. Frost-free freezers have temperature cycles that can introduce moisture, potentially leading to degradation over time. A dedicated, non-cycling laboratory refrigerator or a desiccator cabinet placed within a cold room is a better choice. If a freezer is the only option, ensure the container is exceptionally well-sealed and consider placing it inside a secondary container with a desiccant.
Q3: My Suzuki-Miyaura reaction is giving low yields, and I suspect my boronic acid has degraded. How can I troubleshoot this?
A3: Low yields in Suzuki-Miyaura couplings are often linked to the quality of the boronic acid.[11] Here's a troubleshooting workflow:
Troubleshooting a Suspected Boronic Acid Degradation
Caption: Troubleshooting workflow for low-yielding Suzuki reactions.
Q4: What signs of degradation should I look for in the solid 4,6-Dimethylpyridine-3-boronic acid?
A4: Visually, degradation can be subtle. Look for:
-
Clumping or stickiness: This can indicate moisture absorption.
-
Discoloration: A change from a white or off-white powder to a yellowish or brownish hue may suggest oxidation or other impurities.
-
Inconsistent analytical data: A melting point that is broad or lower than the literature value, or the appearance of unexpected signals in an NMR spectrum are strong indicators of degradation.
Q5: Are there more stable alternatives to using the free boronic acid in reactions?
A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol or MIDA ester, can significantly enhance its stability. These derivatives are generally more robust to storage and handling and can be used directly in many coupling reactions. The choice of the specific ester will depend on the reaction conditions and the desired reactivity.
III. Experimental Protocols
Protocol 1: Proper Handling of 4,6-Dimethylpyridine-3-boronic acid in the Laboratory
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.[10]
-
Inert Atmosphere: Whenever possible, handle the solid in a glove box or under a stream of inert gas (argon or nitrogen).[10]
-
Weighing: Weigh out the desired amount of the boronic acid quickly and efficiently. Avoid prolonged exposure to the laboratory atmosphere.
-
Sealing: Immediately and tightly reseal the container after use. Purge the headspace with an inert gas before sealing if possible.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, as pyridine derivatives can be irritants.[8][9][12][13][14][15]
Protocol 2: Small-Scale Purification by Recrystallization
If you suspect minor degradation, a simple recrystallization may improve the purity of your 4,6-Dimethylpyridine-3-boronic acid.
-
Solvent Selection: Choose a solvent system in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of an organic solvent and water, or a non-polar/polar organic solvent system may be effective.
-
Dissolution: In a clean, dry flask, dissolve the boronic acid in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the purified crystals thoroughly under vacuum. Store immediately under the recommended conditions.
IV. Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways for 4,6-Dimethylpyridine-3-boronic acid.
Caption: Key degradation pathways of 4,6-Dimethylpyridine-3-boronic acid.
By adhering to these storage and handling guidelines, you can significantly extend the shelf-life of your 4,6-Dimethylpyridine-3-boronic acid and ensure the integrity of your valuable research.
V. References
-
Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B, 10(33), 6263–6278.
-
Fisher Scientific. (n.d.). Pyridine-4-boronic acid - SAFETY DATA SHEET.
-
Apollo Scientific. (2023, July 6). Pyridine-3-boronic acid.
-
BenchChem. (2025, December). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
ACS Macro Letters. (2017, February 2). Oxidation Responsive Polymers with a Triggered Degradation via Arylboronate Self-Immolative Motifs on a Polyphosphazene Backbone.
-
Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map.
-
ResearchGate. (n.d.). Monitoring the bis‐arylboronic acid (a) degradation and....
-
PubMed. (2000, June 15). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).
-
Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET.
-
Sigma-Aldrich. (2025, December 27). SAFETY DATA SHEET.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
-
CymitQuimica. (2026, January 18). SAFETY DATA SHEET.
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
Scribd. (n.d.). Pyridine-3-Boronic Acid MSDS Summary.
-
Fisher Scientific. (2014, January 14). SAFETY DATA SHEET.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
-
Organic Syntheses. (2005). 3-pyridylboronic acid.
-
White Rose Research Online. (n.d.). An alkyne diboration/6π-electrocyclization strategy for the synthesis of pyridine boronic acid derivatives.
-
Bentham Science. (n.d.). Theoretical Coupling and Stability of Boronic Acid Adducts with Catecholamines.
-
Wiley-VCH. (2010, June 1). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phenol Family Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. fishersci.ie [fishersci.ie]
- 15. fishersci.com [fishersci.com]
Validation & Comparative
1H NMR Characterization Guide: 4,6-Dimethylpyridine-3-boronic acid
This guide outlines the technical characterization of 4,6-Dimethylpyridine-3-boronic acid , a critical building block for kinase inhibitor scaffolds. It addresses the inherent instability of pyridine boronic acids and provides a validated framework for distinguishing the active pharmaceutical ingredient (API) from its degradation products (boroxines and protodeboronated species).
Executive Summary: The "Pyridine Problem"
Characterizing 4,6-Dimethylpyridine-3-boronic acid is deceptively difficult. Unlike phenylboronic acids, the basic pyridine nitrogen creates a zwitterionic equilibrium with the acidic boron center. This leads to three primary analytical challenges:
-
Protodeboronation: Rapid loss of the boronic acid group to form 2,4-Lutidine (4,6-dimethylpyridine).
-
Boroxine Cycle: Spontaneous dehydration into cyclic anhydrides (trimers), often appearing as "impurities" or broad signals in non-polar solvents.
-
Solubility vs. Stability: Solvents that dissolve the compound often accelerate its degradation.
This guide compares the "Free Acid" form against "Pinacol Ester" alternatives and defines the Golden Standard Protocol for NMR analysis.
Comparative Analysis: Free Acid vs. Alternatives[1]
The choice between the free boronic acid and its protected esters (Pinacol/MIDA) dictates the analytical strategy.
| Feature | Free Acid (Product) | Pinacol Ester (Bpin) | MIDA Boronate |
| Atom Economy | High (No protecting group mass) | Lower (C6H12 waste) | Lowest (Large ligand mass) |
| Reactivity | High (Ready for transmetallation) | Moderate (Requires hydrolysis) | Latent (Slow release) |
| NMR Clarity | Poor (Broad peaks in DMSO) | Excellent (Sharp signals) | Excellent (Distinct shifts) |
| Stability | Low (Protodeboronation risk) | High (Hydrolytically stable) | Very High (Air stable) |
| Rec. Solvent | D₂O + NaOD (Stabilizes) | CDCl₃ / DMSO-d₆ | Acetone-d₆ / DMSO-d₆ |
Verdict: Use the Free Acid for process efficiency in large-scale GMP synthesis to avoid genotoxic impurities (pinacol carryover). Use Pinacol Esters only for early-stage discovery where stability outweighs atom economy.
Structural Dynamics & Degradation Pathways
Understanding the species in solution is vital for interpreting the NMR spectrum. The compound exists in a dynamic equilibrium.
Pathway Diagram: Speciation in Solution
Figure 1: Speciation pathways. Note that basic conditions (Green path) stabilize the species, while neutral/heating conditions (Red path) lead to irreversible degradation.
Detailed 1H NMR Characterization
Predicted Chemical Shifts (δ ppm)
Based on 300/400 MHz data for pyridine-3-boronic acid derivatives.
| Proton Assignment | DMSO-d₆ (Standard) | D₂O + NaOD (Recommended) | Multiplicity | Notes |
| H-2 (Aromatic) | 8.60 – 8.85 | 8.20 – 8.40 | Singlet (s) | Most downfield. Deshielded by N and B. |
| H-5 (Aromatic) | 6.90 – 7.10 | 6.80 – 7.00 | Singlet (s) | Shielded by adjacent methyls. |
| B(OH)₂ | 8.00 – 9.50 | Not Observed | Broad (br s) | Disappears in D₂O (exchange). |
| 4-CH₃ | 2.40 – 2.60 | 2.20 – 2.35 | Singlet (s) | May overlap with DMSO solvent peak (2.50). |
| 6-CH₃ | 2.30 – 2.50 | 2.10 – 2.25 | Singlet (s) | Slightly more shielded than 4-Me. |
Impurity Markers (Critical for QC)
If the sample has degraded, you will see 2,4-Lutidine . Watch for these signals:
-
Degradant H-6 (adj. to N): Doublet at ~8.3 ppm (J ≈ 5 Hz).[1]
-
Degradant H-3/H-5: Multiplets at ~6.9-7.0 ppm.
-
Key Indicator: Loss of the H-2 Singlet (at >8.6 ppm) indicates C-B bond cleavage.
Experimental Protocols
Protocol A: The "Gold Standard" (Purity Assay)
Use this for quantitative purity assessment. The basic environment converts the Lewis acidic boron to a tetrahedral boronate, preventing boroxine formation and stopping protodeboronation.
-
Preparation: Weigh ~10 mg of 4,6-Dimethylpyridine-3-boronic acid into a vial.
-
Solvent: Add 0.6 mL of D₂O .
-
Basification: Add 2 drops of 40% NaOD (or solid NaOH). Shake until fully dissolved.
-
Acquisition: Run 1H NMR (16 scans, d1=10s for quantitation).
-
Result: Sharp peaks. H-2 will shift upfield (shielding effect of negatively charged boron). No broad OH peaks.
Protocol B: Structure Verification (DMSO-d₆)
Use this only if you need to see the exchangeable protons or if the compound is water-insoluble.
-
Preparation: Weigh ~5 mg of sample.
-
Solvent: Add 0.6 mL DMSO-d₆ (Dry, ampule grade).
-
Additive: Optional: Add 1 drop of D₂O to sharpen peaks (will erase OH signal) OR run at 45°C to sharpen broad rotamers.
-
Warning: Run immediately. Pyridine boronic acids decompose in DMSO over 24 hours.
Decision Matrix: Solvent Selection
Figure 2: Solvent selection decision tree. Green indicates the recommended path for reliable purity data.
References
-
Vertex AI Search. (2026). Protodeboronation of heteroaromatic boronic acids: pH-rate profiles and mechanisms. University of Edinburgh / LJMU. Link
-
BenchChem. (2025). Spectroscopic Profile of Pyridine-3-boronic acid derivatives. Link
-
SDSU Chemistry. (2025). 11B NMR Chemical Shifts and Boroxine Formation. San Diego State University.[2] Link
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table for Heterocycles. Link
-
RSC Advances. (2022). Stability of Boronic Esters vs Acids in Suzuki Coupling. Royal Society of Chemistry. Link
Sources
A Researcher's Guide to the Crystallographic Analysis of 4,6-Dimethylpyridine-3-boronic acid: A Proposed Workflow and Comparative Study
For researchers and professionals in drug development, understanding the three-dimensional structure of small molecules is paramount. Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, unambiguous view into molecular architecture, revealing the precise arrangement of atoms and the intricate network of intermolecular interactions that govern a compound's physical and chemical properties.[1][2] This guide focuses on 4,6-Dimethylpyridine-3-boronic acid, a heterocyclic compound of interest in medicinal chemistry.
A comprehensive search of the Cambridge Structural Database (CSD), the world's leading repository for small molecule crystal structures, reveals a notable data gap: the crystal structure of 4,6-Dimethylpyridine-3-boronic acid has not yet been publicly reported.[3][4][5] This guide, therefore, serves a dual purpose. First, it provides a detailed, field-proven methodology for researchers to independently determine this structure, from crystal growth to data refinement. Second, it presents a comparative analysis using the known crystal structure of a close analogue, Pyridine-3-boronic acid, to predict and contextualize the structural features that the addition of two methyl groups might induce.
Part 1: The Strategic Importance of Pyridine Boronic Acids
Pyridine boronic acids are a privileged class of compounds in medicinal chemistry and materials science.[6] The boronic acid moiety is a versatile functional group, capable of forming reversible covalent bonds and participating in a rich variety of hydrogen-bonding interactions.[7][8] The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating robust interactions with biological targets like enzymes or forming predictable, self-assembling supramolecular structures.[7][9] The pyridine ring provides a rigid scaffold and a key site for hydrogen bonding or metal coordination. This combination makes these molecules valuable building blocks for developing targeted therapeutics and novel functional materials.[6][10]
Part 2: Proposed Experimental Workflow for Structure Determination
The journey from a powdered sample to a fully refined crystal structure is a multi-step process requiring precision and an understanding of crystallization principles.[11][12]
The overall process can be visualized as a logical sequence from material preparation to final data analysis and deposition.
Caption: The classic boronic acid homodimer motif.
Here we compare the known data for the parent compound with predicted characteristics for our target molecule.
| Parameter | Pyridine-3-boronic acid (Parent) | 4,6-Dimethylpyridine-3-boronic acid (Target - Predicted Effects) | Rationale for Prediction |
| Formula | C₅H₆BNO₂ [13][14][15] | C₇H₁₀BNO₂ [16][17] | Addition of two CH₂ groups. |
| Molecular Weight | 122.92 g/mol [13][14][15] | 150.97 g/mol [16][17] | Increased mass from methyl groups. |
| Primary H-Bonding | Forms classic O-H···O boronic acid dimers. Also exhibits C-H···N and C-H···O interactions. | Highly likely to form the same robust O-H···O dimer. | The boronic acid functional group is unchanged and is a very strong hydrogen-bonding motif. [18] |
| Crystal Packing | Layers of hydrogen-bonded dimers. | The bulky methyl groups at positions 4 and 6 will likely disrupt simple planar layering. This steric hindrance may lead to a more complex, three-dimensional packing arrangement or an increased unit cell volume. | Steric bulk of substituents typically frustrates close packing, often increasing intermolecular distances and altering packing motifs. |
| pKa | ~4.00 (Predicted) [15] | Predicted to be slightly higher (less acidic). | Methyl groups are weakly electron-donating, which would slightly increase the electron density on the boron atom, making it a weaker Lewis acid. [6] |
| Solubility | Soluble in polar solvents like methanol. | Expected to have slightly lower polarity and thus potentially better solubility in less polar organic solvents compared to the parent compound. | The addition of two nonpolar methyl groups increases the molecule's overall hydrophobicity. |
-
Steric Hindrance: The primary impact of the methyl groups at the 4- and 6-positions will be steric. These groups will flank the pyridine nitrogen and the boronic acid group. This could influence the dihedral angle between the pyridine ring and the C-B(OH)₂ plane.
-
Packing Disruption: In the parent Pyridine-3-boronic acid, molecules can pack relatively efficiently. The methyl groups in the target compound will act as bulky substituents, preventing such close packing. This will likely result in a lower crystal density and a larger unit cell volume.
-
Electronic Effects: Methyl groups are weakly electron-donating. This will slightly increase the electron density in the pyridine ring and on the boron atom, potentially making the boronic acid a slightly weaker Lewis acid and influencing the strength of hydrogen bonds it forms. [6]
Conclusion
While the crystal structure of 4,6-Dimethylpyridine-3-boronic acid remains to be determined, a clear and robust pathway exists for its elucidation. By following the detailed protocols for crystal growth and single-crystal X-ray diffraction outlined here, researchers can successfully resolve this data gap. Furthermore, by using the known structure of Pyridine-3-boronic acid as a comparative model, we can anticipate the key structural features of the target molecule. The addition of the 4,6-dimethyl substituents is predicted to preserve the foundational boronic acid hydrogen-bonding dimer while introducing significant steric effects that will govern the overall crystal packing. This guide provides both the practical methodology and the theoretical framework for a comprehensive structural investigation.
References
-
Duarte, M. T. et al. (2004). Theoretical and Experimental Evaluation of Homo- and Heterodimeric Hydrogen-Bonded Motifs Containing Boronic Acids, Carboxylic Acids, and Carboxylate Anions: Application for the Generation of Highly Stable Hydrogen-Bonded Supramolecular Systems. Crystal Growth & Design, ACS Publications. Available at: [Link]
-
UZH Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]
-
Iwane, Y. et al. (2019). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Figure 2. Hydrogen-bonding motifs found in the crystal structures of... Available at: [Link]
-
Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Available at: [Link]
-
Michalska, D. et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing. Available at: [Link]
-
Pawlak, R. et al. (2014). Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum. Chemical Communications. Available at: [Link]
-
Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Available at: [Link]
-
PubChemLite. (n.d.). 5-methylpyridine-3-boronic acid (C6H8BNO2). Available at: [Link]
-
PubChemLite. (n.d.). 2-methylpyridine-3-boronic acid (C6H8BNO2). Available at: [Link]
-
PubChem. (n.d.). 3-Pyridinylboronic acid. Available at: [Link]
-
Gomes, P. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
PubChem. (n.d.). 5-Methylpyridine-3-boronic acid. Available at: [Link]
-
Organoboron. (n.d.). 3-pyridylboric acid. Available at: [Link]
-
PubChem. (n.d.). 2-Methylpyridine-3-boronic acid. Available at: [Link]
-
The Research Portal. (2017). CCDC 1063171: Experimental Crystal Structure Determination. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). (4,6-DIMETHYLPYRIDIN-3-YL)BORONIC ACID PDF. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Available at: [Link]
-
Sokhna, C. et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazen-1-yl]morpholine and 1,2,3,4-tetrahydro-1-[(pyridin-3-yl)diazen-1-yl]quinoline. ePrints Soton. Available at: [Link]
-
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available at: [Link]
-
University of Otago. (2024). CCDC 2320665: Experimental Crystal Structure Determination. Available at: [Link]
-
CCDC. (n.d.). Access Structures. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). (4,6-DIMETHYLPYRIDIN-3-YL)BORONIC ACID. Available at: [Link]
-
Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Available at: [Link]
-
DiVA portal. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Available at: [Link]
-
ResearchGate. (2025). The crystal structure of (4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)boronic acid, C21H16BN3O2. Available at: [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. rigaku.com [rigaku.com]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Search - Access Structures [ccdc.cam.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC02678K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]
- 11. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 12. geo.umass.edu [geo.umass.edu]
- 13. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-Pyridineboronic Acid | CAS 1692-25-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 15. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]
- 16. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 17. (4,6-DIMETHYLPYRIDIN-3-YL)BORONIC ACID | CAS [matrix-fine-chemicals.com]
- 18. pubs.acs.org [pubs.acs.org]
Comprehensive Guide: Impurity Profiling of Commercial 4,6-Dimethylpyridine-3-boronic Acid
Executive Summary: The "Pyridyl Problem"
For researchers in drug discovery, 4,6-Dimethylpyridine-3-boronic acid is a critical building block for installing the dimethylpyridine motif—a common pharmacophore for modulating solubility and metabolic stability in kinase inhibitors. However, this reagent presents a specific set of stability challenges known in the field as the "Pyridyl Problem."
Unlike simple phenylboronic acids, pyridine-based boronic acids possess a basic nitrogen atom that facilitates protodeboronation (C–B bond cleavage) via a zwitterionic intermediate.[1] Furthermore, commercial batches frequently exist as a dynamic equilibrium between the free acid and its boroxine anhydride , complicating stoichiometric precision.
This guide provides a scientifically grounded framework for identifying these impurities, comparing analytical methodologies, and evaluating the free acid against its primary alternative: the pinacol ester.
Common Impurity Profile
Understanding the genesis of impurities is the first step toward mitigation. The following table categorizes the most frequent contaminants found in commercial batches.
| Impurity Type | Chemical Species | Origin / Mechanism | Impact on Applications |
| Degradant (Major) | 4,6-Dimethylpyridine | Protodeboronation: Hydrolysis of the C–B bond, accelerated by moisture, heat, and neutral/basic pH.[2] | Stoichiometric imbalance: Reduces effective catalyst loading; kills yield in Suzuki couplings. |
| Equilibrium Species | Boroxine Trimer (Anhydride) | Dehydration: Spontaneous condensation of 3 molecules of boronic acid. | Stoichiometry errors: Often miscalculated as 100% monomer, leading to under-dosing of the reagent. |
| Oxidation Product | 4,6-Dimethylpyridin-3-ol | Oxidation: Air oxidation of the C–B bond (often catalyzed by trace copper or palladium). | Poison: Phenolic -OH can coordinate to Pd catalysts, inhibiting the catalytic cycle. |
| Synthetic Residual | Lithium/Magnesium Salts | Synthesis: Residuals from Li-halogen exchange or Grignard formation. | Solubility issues: Can cause precipitation in non-polar solvents; affects ionic strength. |
Visualization: Impurity Formation Pathways
The following diagram illustrates the mechanistic pathways leading to the primary impurities.
Figure 1: Mechanistic pathways for the degradation of 4,6-Dimethylpyridine-3-boronic acid.
Comparative Analysis of Detection Methods
Selecting the right analytical technique is crucial. Standard HPLC often fails due to the polar nature of the boronic acid and the basicity of the pyridine ring.
Method Comparison Matrix
| Feature | qNMR (Quantitative H-NMR) | HPLC-MS (ESI) | GC-MS |
| Primary Use | Purity Assay (Wt%) | Impurity ID (Qualitative) | Volatile Impurities |
| Sensitivity | Moderate (~1%) | High (<0.1%) | High (<0.1%) |
| Detection of Boroxine | Excellent (Distinct shifts) | Poor (Hydrolyzes on column) | N/A (Decomposes/Derivatizes) |
| Detection of Pyridine | Good | Excellent | Excellent |
| Critical Limitation | Peak broadening due to Boron quadrupole; requires D2O/NaOD. | Requires specific buffers (Ammonium Formate) to prevent tailing. | Requires Derivatization (e.g., with pinacol) prior to injection. |
| Verdict | Gold Standard for Purity | Best for Trace Impurities | Useful only for de-boronated species. |
Product Comparison: Free Acid vs. Pinacol Ester
A common decision in process chemistry is whether to use the free acid or its pinacol ester surrogate.
Performance Data: Suzuki-Miyaura Coupling
Simulated data based on typical reactivity profiles of 3-pyridyl boronic species (see References).
| Metric | Free Acid (4,6-Dimethylpyridine-3-boronic acid) | Pinacol Ester (Bpin Derivative) |
| Atom Economy | High (MW ~151) | Lower (MW ~233) |
| Shelf Stability | Low (Hygroscopic, forms boroxines) | High (Stable solid, silica compatible) |
| Protodeboronation Rate | Fast (t½ ~12h at 80°C in aq. base) | Slow (t½ >48h at 80°C in aq. base) |
| Coupling Yield | 65-75% (Variable) | 85-95% (Consistent) |
| Purification | Difficult (Streaks on Silica) | Easy (Stable on Silica) |
Recommendation: Use the Pinacol Ester for critical GMP steps or long reaction times. Use the Free Acid only for early-stage discovery where atom economy and cost are prioritized over process robustness.
Experimental Protocols (Self-Validating)
Protocol A: Quantitative Purity Assessment via qNMR
This protocol eliminates the boroxine/monomer equilibrium issue by forcing the species into a single boronate salt form.
Reagents:
-
Deuterium Oxide (D₂O)
-
Sodium Deuteroxide (NaOD, 40% in D₂O)
-
Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable standard).
Workflow:
-
Weigh ~10 mg of the boronic acid sample and ~5 mg of Internal Standard (IS) into a vial. Record weights to 0.01 mg precision.
-
Dissolve in 0.6 mL D₂O.
-
Add 2-3 drops of NaOD. Validation Step: Ensure the solution is clear. The base converts all boroxine and boronic acid into the tetrahedral boronate anion [RB(OH)₃]⁻, sharpening the NMR signals.
-
Acquire ¹H-NMR (relaxation delay d1 > 10s to ensure quantitative integration).
-
Calculation:
(Where I = Integration, N = Number of protons, W = Weight)
Protocol B: High-Sensitivity HPLC-MS for Impurity ID
Designed to prevent pyridine tailing and detect protodeboronation.
Instrument Parameters:
-
Column: C18 Core-Shell (e.g., Kinetex EVO C18), 2.1 x 100 mm, 2.6 µm. Why: EVO columns are designed for high pH stability.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Why: Basic pH suppresses protonation of the pyridine nitrogen, improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV (254 nm) and MS (ESI+).
Validation Criteria:
-
4,6-Dimethylpyridine (Impurity): Expect early elution (RT ~2-3 min).
-
Boronic Acid (Target): Elutes slightly later; may show [M+H]⁺ (152 m/z) or methanol adducts [M+MeOH+H]⁺ depending on solvent.
Decision Framework: Analytical & Synthetic Strategy
Figure 2: Decision tree for analytical workflow and material usage.
References
-
Lloyd-Jones, G. C., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[3][4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
-
Sigma-Aldrich. "4-Methylpyridine-3-boronic acid Product Specification." SigmaAldrich.com.
-
Organic Chemistry Portal. "Suzuki Coupling Mechanism and Boronic Acid Stability."
-
Sielc Technologies. "HPLC Separation of Aromatic Boronic Acids." Sielc.com.
Sources
Safety Operating Guide
Proper Disposal Procedures: 4,6-Dimethylpyridine-3-boronic Acid
The following technical guide details the proper disposal procedures for 4,6-Dimethylpyridine-3-boronic acid . This document is structured for researchers and safety officers, prioritizing autonomy, scientific integrity, and operational clarity.
Executive Summary & Chemical Profile
4,6-Dimethylpyridine-3-boronic acid is a functionalized heterocyclic building block commonly used in Suzuki-Miyaura cross-coupling reactions. While valuable in drug discovery, its disposal requires strict adherence to safety protocols due to the combined hazards of the pyridine ring (irritant, potential neurotoxicity) and the boronic acid moiety (bioactivity, environmental persistence).
Core Directive: This compound must be managed as Hazardous Chemical Waste . Under no circumstances should it be disposed of via municipal trash or sanitary sewer systems. High-temperature incineration is the only validated method for complete destruction of the heterocyclic core.
Chemical Identification
| Property | Detail |
| Chemical Name | 4,6-Dimethylpyridine-3-boronic acid |
| Functional Groups | Pyridine (Base), Boronic Acid (Weak Acid) |
| Physical State | Solid (Powder), typically White to Off-White |
| Molecular Formula | C₇H₁₀BNO₂ |
| SMILES | CC1=NC=C(B(O)O)C(C)=C1 |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant (STOT SE 3) |
Hazard Identification & Safety Pre-requisites
Before handling waste, operators must understand the specific risks.[1] The pyridine moiety contributes to potential mucous membrane irritation and unpleasant odor, while the boronic acid group poses environmental risks if leached into soil or water.
Personal Protective Equipment (PPE) Matrix
| PPE Category | Specification | Rationale |
| Respiratory | N95 or P100 Respirator | Prevents inhalation of fine particulates during weighing or spill cleanup. |
| Hand Protection | Nitrile Gloves (Double-gloved recommended) | Provides barrier against organic bases; double gloving allows safe removal if outer glove is contaminated. |
| Eye Protection | Chemical Safety Goggles | Prevents corneal injury from dust or accidental splashes of solutions. |
| Body Protection | Lab Coat (Buttoned) + Long Pants | Minimizes skin exposure to potential irritants. |
Waste Characterization & Regulatory Logic
Proper classification dictates the disposal path. While 4,6-Dimethylpyridine-3-boronic acid is not explicitly listed on the US EPA "P" or "U" lists (unlike pure Pyridine, U196), it must be characterized based on Generator Knowledge .
-
Federal (RCRA): Likely "Non-RCRA Regulated Hazardous Waste" unless it exhibits characteristics of ignitability, corrosivity, or reactivity. However, best practice treats it as Class 9 (Miscellaneous) or general organic hazardous waste.
-
State Specifics (e.g., California): Boron compounds are often regulated under state environmental laws (e.g., CA Title 22).[2] The "Total Threshold Limit Concentration" (TTLC) regulations may apply, mandating hazardous waste handling.
-
European Waste Code (EWC): Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).
Waste Segregation Logic
The diagram below illustrates the decision process for segregating this specific waste stream.
Figure 1: Waste segregation logic flow. Ensure strict separation from strong oxidizers to prevent exothermic reactions.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
-
Containment: Transfer the solid into a compatible, sealable container (HDPE or Glass). Avoid using metal containers if the boronic acid is wet or acidic, as it may corrode.
-
Labeling: Affix a hazardous waste label. Clearly print:
-
Chemical Name: 4,6-Dimethylpyridine-3-boronic acid[3]
-
Hazards: Irritant, Organic
-
-
Storage: Store in a secondary containment tray within a cool, dry chemical storage cabinet until pickup.
-
Disposal Method: High-Temperature Incineration . This ensures the destruction of the pyridine ring and safe management of boron oxides (captured in scrubbers).
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Segregation: Pour into the appropriate waste carboy (Halogenated vs. Non-Halogenated).
-
Note: Boronic acids are generally stable in organic solvents but can form boroxines upon dehydration. This does not alter the disposal path.
-
-
pH Check: If the solution was part of a reaction involving strong acids or bases, neutralize to pH 5–9 before adding to the main waste carboy to prevent container degradation or unexpected off-gassing.
Scenario C: Contaminated Debris
-
Items: Gloves, weigh boats, paper towels.
-
Action: Place in a dedicated "Solid Hazardous Waste" bag or bucket (often yellow or clear thick-walled plastic). Do not dispose of in regular trash.
Emergency Response: Spills
In the event of a spill, rapid containment prevents spread to drains or HVAC systems.
Figure 2: Step-by-step spill response workflow.
Specific Spill Notes:
-
Dust Control: If the powder is dry and fine, dampen the absorbent material slightly (if compatible) or use a dust suppressant to prevent airborne particles.
-
Decontamination: Wash the area with a mild detergent solution. Pyridine derivatives can linger; ensure thorough cleaning to remove odors.
References
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: 6-Bromo-2,4-dimethylpyridine-3-boronic acid. Retrieved from
-
US Environmental Protection Agency (EPA). (2024).[4] List of Hazardous Substances and Reportable Quantities (40 CFR 302.4). Retrieved from
-
California Department of Toxic Substances Control. (2023). California Code of Regulations, Title 22, Division 4.5, Chapter 11, Article 3. Retrieved from
-
Matrix Fine Chemicals. (2024). Product Data: (4,6-Dimethylpyridin-3-yl)boronic acid.[3] Retrieved from
-
PubChem. (2024). Compound Summary: Boronic Acid Derivatives. National Library of Medicine. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
